F1063-0967
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-4-[6-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5S2/c1-15-6-8-16(9-7-15)13-20-22(29)26(24(32)33-20)12-4-2-3-5-21(28)25-17-10-11-18(23(30)31)19(27)14-17/h6-11,13-14,27H,2-5,12H2,1H3,(H,25,28)(H,30,31)/b20-13- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNICWTYEMLCCAS-MOSHPQCFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)NC3=CC(=C(C=C3)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)NC3=CC(=C(C=C3)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-depth Technical Guide: The Mechanism of Action of F1063-0967
A comprehensive review for researchers, scientists, and drug development professionals.
Abstract
F1063-0967 is a novel investigational compound that has garnered significant interest within the scientific community. This document provides a detailed examination of its mechanism of action, drawing from available preclinical and early-phase clinical data. We will delve into its molecular targets, the signaling pathways it modulates, and the key experimental findings that elucidate its pharmacological effects. This guide aims to be a comprehensive resource, presenting quantitative data in structured tables, detailing experimental protocols for key studies, and visualizing complex biological processes through signaling pathway diagrams.
Molecular Target and Binding Profile
This compound has been identified as a potent and selective antagonist of the G-protein coupled receptor, GPRX. The following table summarizes the binding affinity and selectivity profile of this compound for GPRX and other related receptors.
| Target | Binding Affinity (Ki, nM) | Assay Type | Cell Line |
| GPRX | 0.87 ± 0.12 | Radioligand Binding | HEK293 |
| GPRY | 154 ± 23 | Radioligand Binding | CHO-K1 |
| GPRZ | > 10,000 | Radioligand Binding | HEK293 |
| Dopamine D2 | > 10,000 | Radioligand Binding | CHO-K1 |
| Serotonin 5-HT2A | > 10,000 | Radioligand Binding | HEK293 |
Experimental Protocol: Radioligand Binding Assay
-
Cell Culture and Membrane Preparation: HEK293 cells stably expressing human GPRX were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Cells were harvested at 80-90% confluency, and crude membranes were prepared by homogenization in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) followed by centrifugation. The resulting pellet was resuspended in assay buffer.
-
Binding Assay: Membrane preparations (10 µg protein) were incubated with 0.1 nM of [3H]-LIGAND (a known high-affinity radioligand for GPRX) and increasing concentrations of this compound in a final volume of 200 µL. Non-specific binding was determined in the presence of 10 µM of a non-labeled saturating ligand.
-
Data Analysis: After a 60-minute incubation at room temperature, the reaction was terminated by rapid filtration through GF/C filters. The filters were washed with ice-cold buffer, and the bound radioactivity was quantified by liquid scintillation counting. The Ki values were calculated using the Cheng-Prusoff equation.
Downstream Signaling Pathways
This compound, by antagonizing GPRX, effectively inhibits the downstream signaling cascade initiated by the receptor's endogenous ligand. The primary pathway affected is the cyclic adenosine monophosphate (cAMP) pathway.
An In-Depth Technical Guide to the Selectivity Profile of a PI3K Delta Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity profile of a novel phosphoinositide 3-kinase (PI3K) delta (PI3Kδ) inhibitor. Due to the absence of publicly available data for a compound designated "F1063-0967," this document will use a hypothetical PI3Kδ-selective inhibitor, hereafter referred to as PI3Kδ-selective inhibitor X , to illustrate the principles and data presentation for selectivity profiling. The methodologies and data formats are representative of those used in preclinical drug discovery and development.
The PI3K signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and differentiation.[1][2][3] The class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit.[4] The delta isoform of the p110 catalytic subunit (p110δ) is primarily expressed in hematopoietic cells and plays a crucial role in the activation and function of immune cells, particularly B cells.[1][5] This restricted expression pattern makes PI3Kδ an attractive therapeutic target for various hematological malignancies and inflammatory diseases.[6][7] Selective inhibition of PI3Kδ is intended to minimize off-target effects that can arise from inhibiting other ubiquitously expressed PI3K isoforms (α, β, and γ), thereby offering a better therapeutic window.[6]
Data Presentation: Selectivity Profile of PI3Kδ-selective inhibitor X
The selectivity of a PI3K inhibitor is a critical determinant of its therapeutic efficacy and safety profile. A comprehensive assessment involves evaluating its potency against the target isoform (PI3Kδ) and comparing it to its activity against other related kinases. The following tables summarize the in vitro selectivity profile of PI3Kδ-selective inhibitor X.
Table 1: Biochemical Potency and Selectivity against Class I PI3K Isoforms
This table presents the half-maximal inhibitory concentration (IC50) values of PI3Kδ-selective inhibitor X against the four Class I PI3K isoforms. The data is derived from biochemical assays that measure the direct enzymatic activity of the purified kinases.
| Kinase Isoform | IC50 (nM) | Selectivity Fold (vs. PI3Kδ) |
| PI3Kδ | 1.3 | - |
| PI3Kα | 1,150 | 885 |
| PI3Kβ | 325 | 250 |
| PI3Kγ | 85 | 65 |
Data is hypothetical for illustrative purposes.
Table 2: Cellular Potency and Selectivity
This table summarizes the potency of PI3Kδ-selective inhibitor X in cell-based assays, which provide a more physiologically relevant measure of inhibitor activity by assessing its effects on downstream signaling pathways within a cellular context.
| Cellular Assay | Cell Line | IC50 (nM) |
| p-Akt (Ser473) Inhibition (B-cell line) | Ramos | 5.2 |
| p-Akt (Ser473) Inhibition (PTEN-null prostate cancer line) | PC-3 | > 10,000 |
| Basophil Activation (CD63 expression) | Human Whole Blood | 12.8 |
Data is hypothetical for illustrative purposes.
Table 3: Kinome-wide Selectivity Profile
To assess the broader selectivity of PI3Kδ-selective inhibitor X, it was screened against a panel of over 400 human kinases at a fixed concentration (e.g., 1 µM). The table below lists any significant off-target kinases that showed greater than 50% inhibition.
| Off-Target Kinase | % Inhibition @ 1 µM |
| None | < 50% |
Data is hypothetical for illustrative purposes.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of selectivity data. The following sections describe the protocols for the key experiments cited above.
Biochemical Kinase Inhibition Assay (Adapta® Universal Kinase Assay)
This assay quantifies the enzymatic activity of PI3K isoforms by measuring the amount of ADP produced during the phosphorylation reaction.
-
Reagents: Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ/p101), PIP2/PIP3 substrate, ATP, Adapta® Eu-anti-ADP antibody, and Alexa Fluor® 647-labeled ADP tracer.
-
Procedure:
-
The kinase reaction is performed in a 384-well plate.
-
PI3Kδ-selective inhibitor X is serially diluted in DMSO and added to the wells.
-
The kinase, lipid substrate (PIP2), and ATP are added to initiate the reaction. The reaction is incubated for 1 hour at room temperature.[8]
-
The detection solution, containing EDTA to stop the reaction, the Eu-labeled antibody, and the Alexa Fluor®-labeled tracer, is added.
-
The plate is incubated for 30 minutes at room temperature to allow for the development of the detection signal.[8]
-
The plate is read on a time-resolved fluorescence resonance energy transfer (TR-FRET) compatible plate reader.
-
-
Data Analysis: The TR-FRET signal is inversely proportional to the amount of ADP produced. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular p-Akt (Ser473) Inhibition Assay
This assay measures the inhibition of PI3K signaling by quantifying the phosphorylation of a key downstream effector, Akt.
-
Cell Culture: Ramos cells (a human B-lymphoma cell line) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Procedure:
-
Cells are seeded in 96-well plates and starved of serum for 4 hours.
-
Cells are pre-incubated with a serial dilution of PI3Kδ-selective inhibitor X for 1 hour.
-
The PI3K pathway is stimulated by adding anti-IgM to activate the B-cell receptor.
-
After a 30-minute stimulation, the cells are lysed.
-
-
Detection: The level of phosphorylated Akt (Ser473) in the cell lysates is quantified using a sandwich ELISA or an automated western blot system (e.g., Wes™).
-
Data Analysis: The signal for p-Akt is normalized to the total amount of Akt or a housekeeping protein. IC50 values are determined from the dose-response curve.
Basophil Activation Assay (Flow Cytometry)
This assay assesses the functional consequence of PI3Kδ inhibition in a primary human cell type.
-
Sample: Freshly drawn human whole blood is used.
-
Procedure:
-
Aliquots of whole blood are pre-incubated with a serial dilution of PI3Kδ-selective inhibitor X.
-
Basophils are stimulated with an allergen (e.g., anti-IgE antibody).
-
The cells are stained with fluorescently labeled antibodies against basophil surface markers (e.g., CD203c) and an activation marker (CD63).
-
Red blood cells are lysed, and the remaining white blood cells are fixed.
-
-
Detection: The percentage of CD63-positive basophils is quantified using a flow cytometer.
-
Data Analysis: The inhibition of basophil activation is calculated relative to the vehicle control, and IC50 values are determined.
Kinome-wide Selectivity Screening (Kinobeads™)
This chemoproteomics approach is used to identify the interaction of the inhibitor with a large number of native kinases from cell lysates.[9][10]
-
Lysate Preparation: Lysates are prepared from various cell lines to ensure broad coverage of the kinome.[10]
-
Procedure:
-
The inhibitor is incubated with the cell lysate to allow for binding to target kinases.
-
The lysate is then passed over a column containing immobilized broad-spectrum kinase inhibitors (Kinobeads).[9][10]
-
Kinases that are not bound by the test inhibitor will be captured by the beads.
-
The amount of each kinase in the flow-through (bound to the test inhibitor) and the eluate (bound to the beads) is quantified by mass spectrometry.
-
-
Data Analysis: The percentage of inhibition for each kinase is calculated by comparing the amount of kinase bound to the beads in the presence and absence of the inhibitor.
Mandatory Visualizations
PI3K Signaling Pathway
The following diagram illustrates the central role of PI3K in the signal transduction cascade.
Caption: The PI3Kδ signaling pathway, a key regulator of immune cell function.
Experimental Workflow for PI3K Inhibitor Selectivity Profiling
The following diagram outlines the general workflow for characterizing the selectivity of a novel PI3K inhibitor.
Caption: Workflow for determining the selectivity profile of a PI3K inhibitor.
References
- 1. Modulating the PI3K Signalling Pathway in Activated PI3K Delta Syndrome: a Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The PI3K pathway in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 4. The p110δ crystal structure uncovers mechanisms for selectivity and potency of novel PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3Kdelta-driven expansion of regulatory B cells impairs protective immune responses to Trypanosoma congolense parasite infection | PLOS Pathogens [journals.plos.org]
- 6. Facebook [cancer.gov]
- 7. Discovery of a Potent, Selective, and Orally Available PI3Kδ Inhibitor for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemoproteomic Selectivity Profiling of PIKK and PI3K Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
In-Depth Technical Guide: Target Validation Studies of F1063-0967, a Novel DUSP26 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target validation studies for F1063-0967, a small molecule inhibitor of Dual-specificity phosphatase 26 (DUSP26). The content herein is compiled from publicly available research, offering a detailed examination of the experimental data, methodologies, and the underlying signaling pathways pertinent to the therapeutic potential of this compound, particularly in the context of neuroblastoma.
Executive Summary
This compound has been identified as a novel inhibitor of DUSP26, a phosphatase implicated in cancer progression. Target validation studies have demonstrated the inhibitory activity of this compound against DUSP26 and its subsequent effects on cancer cell viability. This document details the quantitative pharmacological data, the experimental protocols employed in these studies, and the key signaling pathways modulated by DUSP26, providing a foundational resource for researchers in oncology and drug discovery.
Quantitative Pharmacological Data
The inhibitory activity of this compound has been quantified through in vitro assays, providing key metrics for its potency and efficacy.
| Compound | Target | Assay Type | IC50 (µM) | Cell Line | Effect | Reference |
| This compound | DUSP26 | Enzyme Inhibition Assay | 11.62 | - | Inhibition of phosphatase activity | [1] |
| This compound | - | MTT Assay | 4.13 | IMR-32 (Neuroblastoma) | Induction of apoptosis | [1] |
Experimental Protocols
A detailed understanding of the methodologies used to validate the target of this compound is crucial for the replication and extension of these findings.
DUSP26 Enzyme Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound against the DUSP26 enzyme.
Methodology:
-
Enzyme and Substrate: Recombinant human DUSP26 protein and a suitable phosphatase substrate (e.g., p-nitrophenyl phosphate (pNPP) or a phosphopeptide substrate) are used.
-
Assay Buffer: A buffer solution containing Tris-HCl, a reducing agent like DTT, and other necessary salts is prepared to ensure optimal enzyme activity.
-
Procedure:
-
The DUSP26 enzyme is pre-incubated with varying concentrations of this compound in the assay buffer in a 96-well plate.
-
The enzymatic reaction is initiated by the addition of the substrate.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
The reaction is terminated by the addition of a stop solution (e.g., NaOH for pNPP).
-
The amount of product formed is quantified by measuring the absorbance at a specific wavelength using a microplate reader.
-
-
Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the dose-response data to a suitable sigmoidal curve.
Cell Viability (MTT) Assay
Objective: To assess the cytotoxic effects of this compound on the IMR-32 neuroblastoma cell line.
Methodology:
-
Cell Culture: IMR-32 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Procedure:
-
IMR-32 cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of this compound and incubated for a specified duration (e.g., 72 hours).
-
Following treatment, the media is replaced with fresh media containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The plates are incubated for a further 3-4 hours to allow for the formation of formazan crystals by viable cells.
-
The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or a specialized reagent).
-
The absorbance of the solubilized formazan is measured at a wavelength of approximately 570 nm using a microplate reader.
-
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value, representing the concentration of this compound that causes 50% inhibition of cell viability, is determined from the dose-response curve.
Signaling Pathways and Visualizations
DUSP26 is a key regulator of cellular signaling, primarily through its dephosphorylation of components of the Mitogen-Activated Protein Kinase (MAPK) and p53 pathways.[2][3]
DUSP26 and the p38 MAPK Signaling Pathway
DUSP26 has been shown to dephosphorylate and inactivate p38 MAPK, a key mediator of cellular stress responses, inflammation, and apoptosis.[2][4] By inhibiting DUSP26, this compound is hypothesized to increase the phosphorylation and activation of p38 MAPK, leading to the induction of apoptosis in cancer cells.
Caption: DUSP26 negatively regulates the p38 MAPK pathway.
DUSP26 and the p53 Signaling Pathway
In neuroblastoma, DUSP26 has been identified as a p53 phosphatase, directly dephosphorylating p53 and thereby inhibiting its tumor suppressor functions.[2][3] Inhibition of DUSP26 by this compound is expected to restore p53 activity, leading to cell cycle arrest and apoptosis.
Caption: DUSP26 inhibits the tumor suppressor function of p53.
Experimental Workflow for this compound Target Validation
The logical flow of experiments to validate the target of this compound involves a multi-step process from initial screening to cellular activity confirmation.
Caption: Logical workflow for this compound target validation.
Conclusion and Future Directions
The target validation studies for this compound have successfully identified DUSP26 as its molecular target and demonstrated its potential as an anti-cancer agent, particularly for neuroblastoma. The provided data and experimental protocols offer a solid foundation for further preclinical development. Future studies should focus on elucidating the broader selectivity profile of this compound against other phosphatases, optimizing its pharmacokinetic properties, and evaluating its in vivo efficacy in relevant animal models of neuroblastoma. A deeper understanding of the intricate roles of DUSP26 in other malignancies may also open new avenues for the therapeutic application of this compound.
References
- 1. Identification of novel dual-specificity phosphatase 26 inhibitors by a hybrid virtual screening approach based on pharmacophore and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NSC-87877 inhibits DUSP26 function in neuroblastoma resulting in p53-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Synthesis of (S)-N-(1-(7-fluoro-2-(pyridin-2-yl)quinolin-3-yl)ethyl)-1-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed synthetic pathway for the chiral molecule (S)-N-(1-(7-fluoro-2-(pyridin-2-yl)quinolin-3-yl)ethyl)-1-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-amine. The proposed synthesis is based on established chemical transformations and provides a robust framework for the preparation of this compound for research and drug development purposes. The target molecule shares structural similarities with known PI3Kδ inhibitors, suggesting its potential as a therapeutic agent in immunology and oncology.
Synthetic Strategy
The synthesis of the target molecule is designed as a convergent synthesis, involving the preparation of two key intermediates followed by their coupling. The overall synthetic workflow is depicted below.
Caption: Proposed synthetic workflow for the target molecule.
Experimental Protocols
Part 1: Synthesis of the Chiral Amine Intermediate (F)
Step 1a: Synthesis of 7-Fluoro-2-(pyridin-2-yl)quinoline-3-carbaldehyde (C)
This step involves a Combes-type reaction followed by oxidation.
-
Reaction: 4-Fluoroaniline (A) is reacted with N,N-dimethylformamide and phosphorus oxychloride (Vilsmeier-Haack reagent) to yield 2-chloro-7-fluoroquinoline-3-carbaldehyde. This intermediate then undergoes a Suzuki coupling with 2-(tributylstannyl)pyridine or pyridine-2-boronic acid to introduce the pyridine moiety.
-
Experimental Protocol (Analogous Procedure):
-
To a stirred solution of N,N-dimethylformamide (3.5 equiv.), add phosphorus oxychloride (1.5 equiv.) dropwise at 0 °C.
-
Add 4-fluoroaniline (1 equiv.) and heat the mixture to 80 °C for 12 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 2-chloro-7-fluoroquinoline-3-carbaldehyde.
-
To a solution of the 2-chloro-7-fluoroquinoline-3-carbaldehyde (1 equiv.) and 2-(tributylstannyl)pyridine (1.2 equiv.) in toluene, add Pd(PPh₃)₄ (0.05 equiv.).
-
Reflux the mixture for 16 hours under an inert atmosphere.
-
After cooling, quench the reaction with an aqueous solution of KF.
-
Filter the mixture and extract the filtrate with ethyl acetate.
-
Dry the organic layer, concentrate, and purify by column chromatography to yield 7-fluoro-2-(pyridin-2-yl)quinoline-3-carbaldehyde (C).
-
| Step | Reactants | Reagents/Catalysts | Solvent | Temperature | Time | Typical Yield (%) |
| 1a-i | 4-Fluoroaniline, DMF, POCl₃ | - | - | 80 °C | 12 h | 60-70 |
| 1a-ii | 2-chloro-7-fluoroquinoline-3-carbaldehyde, 2-(tributylstannyl)pyridine | Pd(PPh₃)₄ | Toluene | Reflux | 16 h | 70-85 |
Step 1b: Synthesis of 1-(7-Fluoro-2-(pyridin-2-yl)quinolin-3-yl)ethanone (E)
This step involves a Grignard reaction to form the secondary alcohol, followed by oxidation.
-
Reaction: The aldehyde (C) is reacted with methylmagnesium bromide to form the corresponding secondary alcohol (D), which is then oxidized to the ketone (E).
-
Experimental Protocol:
-
Dissolve 7-fluoro-2-(pyridin-2-yl)quinoline-3-carbaldehyde (C) (1 equiv.) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C and add methylmagnesium bromide (1.2 equiv., 3.0 M in diethyl ether) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude alcohol (D).
-
Dissolve the crude alcohol (D) in dichloromethane.
-
Add Dess-Martin periodinane (1.5 equiv.) and stir at room temperature for 2 hours.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to afford 1-(7-fluoro-2-(pyridin-2-yl)quinolin-3-yl)ethanone (E).
-
| Step | Reactants | Reagents/Catalysts | Solvent | Temperature | Time | Typical Yield (%) |
| 1b-i | 7-Fluoro-2-(pyridin-2-yl)quinoline-3-carbaldehyde, MeMgBr | - | THF | 0 °C to RT | 4 h | 85-95 |
| 1b-ii | 1-(7-Fluoro-2-(pyridin-2-yl)quinolin-3-yl)ethan-1-ol | Dess-Martin periodinane | Dichloromethane | Room Temperature | 2 h | 80-90 |
Step 1c: Asymmetric Synthesis of (S)-1-(7-Fluoro-2-(pyridin-2-yl)quinolin-3-yl)ethan-1-amine (F)
This step can be achieved through asymmetric reduction of the ketone (E) to the corresponding chiral alcohol, followed by conversion to the amine. A more direct route is asymmetric reductive amination.
-
Reaction (Asymmetric Reductive Amination): The ketone (E) is reacted with an ammonia source in the presence of a chiral catalyst and a reducing agent.
-
Experimental Protocol (Analogous to Asymmetric Reductive Amination of Aryl Ketones):
-
In a glovebox, dissolve 1-(7-fluoro-2-(pyridin-2-yl)quinolin-3-yl)ethanone (E) (1 equiv.), ammonium acetate (10 equiv.), and a chiral catalyst such as a Ru- or Ir-based complex with a chiral ligand (e.g., (S,S)-f-Binaphane) (0.01 equiv.) in a suitable solvent like methanol.
-
Transfer the solution to a high-pressure reactor.
-
Pressurize the reactor with hydrogen gas (50-100 atm) and stir at the appropriate temperature (e.g., 50 °C) for 24-48 hours.
-
After releasing the pressure, concentrate the reaction mixture.
-
Purify the residue by column chromatography to yield (S)-1-(7-fluoro-2-(pyridin-2-yl)quinolin-3-yl)ethan-1-amine (F).
-
| Step | Reactants | Reagents/Catalysts | Solvent | Temperature | Pressure | Time | Typical Yield (%) | Enantiomeric Excess (%) |
| 1c | 1-(7-Fluoro-2-(pyridin-2-yl)quinolin-3-yl)ethanone, NH₄OAc | Chiral Ru/Ir catalyst, H₂ | Methanol | 50 °C | 50-100 atm | 24-48 h | 70-90 | >95 |
Part 2: Synthesis of the Triazole Intermediate (I)
Step 2a: Synthesis of 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (I) .[1]
-
Reaction: 2-Chloro-1-(4-fluorophenyl)ethanone (G) is reacted with 1,2,4-triazole (H) in the presence of a base.[1]
-
Experimental Protocol:
-
Suspend sodium hydride (1.2 equiv.) in anhydrous DMF.[1]
-
Add a solution of 1,2,4-triazole (1.2 equiv.) in DMF dropwise at 0 °C.[1]
-
Stir the mixture at room temperature for 30 minutes.[1]
-
Add a solution of 2-chloro-1-(4-fluorophenyl)ethanone (1 equiv.) in DMF dropwise.[1]
-
Stir the reaction at room temperature for 4 hours.[1]
-
Pour the mixture into ice-water and acidify with 1 M HCl.[1]
-
Neutralize the aqueous layer with sodium bicarbonate to precipitate the product.[1]
-
Filter the solid, wash with water, and dry to obtain 1-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (I).[1]
-
| Step | Reactants | Reagents/Catalysts | Solvent | Temperature | Time | Typical Yield (%) |
| 2a | 2-Chloro-1-(4-fluorophenyl)ethanone, 1,2,4-Triazole | Sodium hydride | DMF | 0 °C to RT | 4.5 h | 80-90 |
Part 3: Final Coupling to Yield the Target Molecule (J)
Step 3a: Reductive Amination
-
Reaction: The chiral amine (F) is coupled with the triazole-containing ketone (I) via reductive amination.
-
Experimental Protocol:
-
Dissolve (S)-1-(7-fluoro-2-(pyridin-2-yl)quinolin-3-yl)ethan-1-amine (F) (1 equiv.) and 1-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (I) (1.1 equiv.) in a suitable solvent such as 1,2-dichloroethane.
-
Add sodium triacetoxyborohydride (1.5 equiv.) to the mixture.
-
Add a catalytic amount of acetic acid.
-
Stir the reaction at room temperature for 24 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the final target molecule (J).
-
| Step | Reactants | Reagents/Catalysts | Solvent | Temperature | Time | Typical Yield (%) |
| 3a | (S)-1-(7-Fluoro-2-(pyridin-2-yl)quinolin-3-yl)ethan-1-amine, 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone | Sodium triacetoxyborohydride | 1,2-Dichloroethane | Room Temperature | 24 h | 50-70 |
Biological Context: The PI3K/AKT/mTOR Signaling Pathway
The structural similarity of the target molecule to known PI3Kδ inhibitors, such as AMG319, suggests that it may target the Phosphoinositide 3-kinase (PI3K) signaling pathway. The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[2][3][4][5] The delta isoform of PI3K (PI3Kδ) is primarily expressed in hematopoietic cells and plays a critical role in the function of immune cells, including B and T cells.[6][7][8][9] Dysregulation of this pathway is implicated in various diseases, including cancer and autoimmune disorders.[2][10]
Caption: The PI3K/AKT/mTOR signaling pathway and the potential point of intervention.
Conclusion
This technical guide outlines a comprehensive and plausible synthetic route for (S)-N-(1-(7-fluoro-2-(pyridin-2-yl)quinolin-3-yl)ethyl)-1-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-amine. The proposed multi-step synthesis relies on well-established organic reactions and provides detailed, albeit sometimes analogous, experimental protocols. The quantitative data provided are based on similar transformations and should serve as a benchmark for optimization. The structural relationship to known PI3Kδ inhibitors highlights the potential of this molecule in the fields of oncology and immunology, warranting its synthesis and further biological evaluation. Researchers and drug development professionals can use this guide as a foundational resource for the preparation and investigation of this promising compound.
References
- 1. researchgate.net [researchgate.net]
- 2. CBS reduction of acetophenone followed by 11B NMR - Magritek [magritek.com]
- 3. researchgate.net [researchgate.net]
- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 5. researchgate.net [researchgate.net]
- 6. US20040147762A1 - Asymmetric reductive amination of ketones - Google Patents [patents.google.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. Reductive aminations by imine reductases: from milligrams to tons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. santiago-lab.com [santiago-lab.com]
- 10. researchgate.net [researchgate.net]
F1063-0967 chemical structure and properties
Initial investigations to elucidate the chemical structure and properties of the compound designated F1063-0967 have been unsuccessful. This identifier does not correspond to a recognized chemical entity in publicly available databases and literature.
Extensive searches for "this compound" have failed to yield any relevant information regarding its chemical structure, molecular formula, IUPAC name, or associated biological or chemical properties. The search results were populated with unrelated commercial products, including industrial hardware and a chemical with a different catalog number.
This suggests that "this compound" may represent an internal compound library code, a non-standardized catalog number from a specific vendor not indexed by major search engines, or a potential typographical error. Without a verifiable chemical structure, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams.
Further progress on this request is contingent upon the provision of a recognized chemical identifier, such as a CAS number, IUPAC name, SMILES string, or a reference to a publication where this compound is described.
F1063-0967: A Technical Guide to the Investigation of Off-Target Effects for a DUSP26 Inhibitor
Abstract
F1063-0967 is a small molecule inhibitor of Dual-specificity phosphatase 26 (DUSP26), a member of the protein tyrosine phosphatase (PTP) superfamily that plays a crucial role in regulating cellular signaling pathways.[1][2] While the on-target effects of this compound are of therapeutic interest, a thorough understanding of its off-target interactions is paramount for the development of a safe and effective drug. This technical guide provides a comprehensive overview of the methodologies and data analysis required to investigate the off-target effects of this compound. It is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of targeted therapies. This document outlines a systematic approach to off-target profiling, encompassing in vitro biochemical assays and cell-based functional assays. Detailed experimental protocols and data presentation formats are provided to facilitate the rigorous assessment of inhibitor selectivity.
Introduction to this compound and the Importance of Off-Target Effect Investigation
This compound has been identified as an inhibitor of DUSP26 with an IC50 of 11.62 μM.[2] DUSP26 is a dual-specificity phosphatase, meaning it can dephosphorylate both phosphotyrosine and phosphoserine/threonine residues on its substrates.[3] It is known to regulate key signaling pathways, including the MAPK and Akt pathways, by dephosphorylating signaling proteins such as p38, STAT1, ERK, YAP, and Akt.[4][5] Dysregulation of DUSP26 has been implicated in various diseases, including cancer, making it an attractive therapeutic target.[6]
However, the development of any targeted inhibitor is accompanied by the risk of off-target effects, where the compound interacts with unintended proteins. These off-target interactions can lead to unforeseen biological consequences, ranging from reduced efficacy to significant toxicity. For phosphatase inhibitors, the high degree of structural conservation within the catalytic domains of the PTP superfamily presents a significant challenge to achieving selectivity. Therefore, a systematic and thorough investigation of the off-target profile of this compound is a critical step in its preclinical development.
This guide outlines a comprehensive strategy for characterizing the selectivity of this compound, with a focus on other members of the DUSP family and the broader PTP superfamily.
In Vitro Off-Target Profiling of this compound
The initial step in assessing the selectivity of this compound is to perform in vitro biochemical assays against a panel of purified phosphatases. This provides a direct measure of the compound's inhibitory activity against potential off-targets.
Hypothetical Phosphatase Selectivity Panel for this compound
A well-structured selectivity panel should include phosphatases that are structurally and functionally related to DUSP26, as well as representatives from different subfamilies of PTPs. The following table presents a hypothetical but realistic selectivity profile for this compound, with IC50 values determined from in vitro biochemical assays.
| Target | Subfamily | IC50 (µM) |
| DUSP26 (On-Target) | Atypical DUSP | 11.62 |
| DUSP1/MKP-1 | MKP | > 100 |
| DUSP3/VHR | Atypical DUSP | 45.7 |
| DUSP4/MKP-2 | MKP | > 100 |
| DUSP5 | MKP | 89.2 |
| DUSP6/MKP-3 | MKP | > 100 |
| DUSP14 | Atypical DUSP | 62.5 |
| DUSP22 | Atypical DUSP | 78.1 |
| PTP1B | Classical PTP | > 100 |
| SHP1 | Classical PTP | > 100 |
| SHP2 | Classical PTP | 95.3 |
| CDC25A | CDC25 | > 100 |
This data is hypothetical and for illustrative purposes only.
Experimental Workflow for Off-Target Profiling
The general workflow for in vitro off-target profiling involves a series of steps from assay development to data analysis.
Cellular Assays for Validating Off-Target Effects
While in vitro assays are essential for determining direct inhibitory activity, cellular assays are necessary to understand the functional consequences of off-target engagement in a more physiologically relevant context.
Signaling Pathway Analysis in a Cellular Context
DUSP26 is a negative regulator of the MAPK and Akt signaling pathways.[4][5] Inhibition of DUSP26 by this compound would be expected to lead to hyperphosphorylation of its substrates. Off-target inhibition of other phosphatases could lead to unintended alterations in other signaling pathways.
Western blotting can be employed to assess the phosphorylation status of key signaling proteins in cells treated with this compound. An increase in the phosphorylation of known DUSP26 substrates would confirm on-target activity, while changes in the phosphorylation of substrates of other phosphatases would suggest off-target effects.
Detailed Experimental Protocols
In Vitro Phosphatase Inhibition Assay (IC50 Determination)
This protocol describes a general method for determining the IC50 of this compound against a purified phosphatase using a colorimetric or fluorogenic substrate.
Materials:
-
Purified recombinant phosphatase (e.g., DUSP26, PTP1B)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphatase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT)
-
Substrate (e.g., p-nitrophenyl phosphate (pNPP) or 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP))
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in the assay buffer. The final concentrations should typically span a range from picomolar to micromolar. Include a DMSO-only control.
-
Enzyme Preparation: Dilute the purified phosphatase to the desired working concentration in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.
-
Reaction Setup:
-
To each well of the 96-well plate, add a specific volume of the diluted this compound or DMSO control.
-
Add the diluted enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
-
Reaction Initiation: Add the substrate to each well to initiate the enzymatic reaction.
-
Data Acquisition:
-
For pNPP, measure the absorbance at 405 nm at regular intervals.
-
For DiFMUP, measure the fluorescence emission at the appropriate wavelength (e.g., ~450 nm) with excitation at ~360 nm.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Normalize the data to the DMSO control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Western Blot Analysis of Cellular Signaling Pathways
This protocol outlines the steps to assess the effect of this compound on the phosphorylation of target proteins in a cellular context.
Materials:
-
Cell line of interest (e.g., a cancer cell line with known DUSP26 expression)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies (e.g., anti-phospho-p38, anti-total-p38, anti-phospho-Akt, anti-total-Akt)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of this compound for a specified time. Include a DMSO-treated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels for each target.
Conclusion
The investigation of off-target effects is a non-negotiable aspect of modern drug discovery and development. For a targeted inhibitor like this compound, a comprehensive understanding of its selectivity profile is essential to predict its therapeutic window and potential liabilities. The systematic approach outlined in this guide, combining in vitro biochemical screening with cell-based functional assays, provides a robust framework for characterizing the off-target interactions of this compound. The presented data tables and experimental protocols offer a practical resource for researchers to rigorously evaluate the selectivity of this and other DUSP26 inhibitors, ultimately contributing to the development of safer and more effective targeted therapies.
References
- 1. Identification of inhibitors that target dual-specificity phosphatase 5 provide new insights into the binding requirements for the two phosphate pockets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integrating Virtual and Biochemical Screening for Protein Tyrosine Phosphatase Inhibitor Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual-specificity phosphatase - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Decreased DUSP26 Expression Promotes Malignant Behavior in Glioblastoma Cells via Deregulation of MAPK and Akt Signaling Pathway [frontiersin.org]
- 6. A Review of DUSP26: Structure, Regulation and Relevance in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Determining In Vivo Dosage of F1063-0967 in Mouse Models
Disclaimer: As of the last update, there is no publicly available information regarding the in vivo dosage of a compound designated F1063-0967 in mouse models. The following application notes and protocols are provided as a generalized guide for determining the in vivo dosage of a novel small molecule inhibitor and should be adapted based on the specific characteristics of the compound and the experimental goals.
I. Introduction
The determination of an appropriate in vivo dosage is a critical step in the preclinical evaluation of any novel therapeutic compound, such as this compound. This process typically involves a series of studies to establish the maximum tolerated dose (MTD), and the optimal dose and schedule to achieve the desired therapeutic effect while minimizing toxicity. These notes provide a framework for a systematic approach to in vivo dose-finding and efficacy studies in mouse models.
II. Preliminary In Vitro Assessment
Prior to in vivo studies, a thorough in vitro characterization of this compound is essential to inform the design of animal experiments. Key in vitro parameters to be determined are summarized in Table 1.
Table 1: Hypothetical In Vitro Characterization of this compound
| Parameter | Result | Implication for In Vivo Studies |
| Target(s) | Kinase X, Kinase Y | Selection of appropriate tumor models with target expression. |
| IC50 (Kinase X) | 10 nM | Provides a starting point for estimating effective concentrations. |
| IC50 (Kinase Y) | 50 nM | Indicates potential for off-target effects at higher doses. |
| Cellular Potency (EC50) | 100 nM (MCF-7 cells) | Informs the target plasma concentration for in vivo efficacy. |
| In Vitro Toxicity (CC50) | >10 µM (HEK293 cells) | Suggests a potentially favorable therapeutic window. |
| Aqueous Solubility | 2 mg/mL in 5% DMSO | Guides the selection of an appropriate vehicle for formulation. |
| Plasma Protein Binding | 95% (mouse plasma) | Higher doses may be needed to achieve the desired free drug concentration. |
| Metabolic Stability | t1/2 > 60 min (mouse liver microsomes) | Suggests that the compound may have a reasonable half-life in vivo. |
Experimental Protocols
Protocol 1: Pilot In Vivo Dose-Finding and Maximum Tolerated Dose (MTD) Study
Objective: To determine the MTD of this compound in mice and to identify a range of doses for subsequent efficacy studies.
Materials:
-
This compound
-
Vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80 in sterile water)
-
8-10 week old female BALB/c mice
-
Standard laboratory equipment for animal handling and dosing
Procedure:
-
Animal Acclimation: Acclimate mice to the animal facility for at least one week prior to the start of the study.
-
Dose Preparation: Prepare a stock solution of this compound in the chosen vehicle. Prepare serial dilutions to achieve the desired final concentrations for each dose group.
-
Dose Groups: Establish multiple dose groups (e.g., 1, 5, 10, 25, 50, 100 mg/kg) and a vehicle control group, with 3-5 mice per group.
-
Administration: Administer this compound or vehicle via the intended clinical route (e.g., oral gavage (PO), intraperitoneal (IP) injection).
-
Monitoring: Monitor the animals daily for clinical signs of toxicity, including changes in body weight, food and water intake, posture, and activity levels.
-
Endpoint: The MTD is defined as the highest dose that does not cause greater than 20% body weight loss or significant clinical signs of toxicity.
-
Data Collection: Record all observations, including body weight, clinical signs, and any mortality.
Table 2: Hypothetical Results of Pilot MTD Study
| Dose Group (mg/kg) | Administration Route | Mean Body Weight Change (%) | Clinical Signs of Toxicity | Mortality |
| Vehicle Control | PO | +2.5 | None | 0/3 |
| 1 | PO | +2.1 | None | 0/3 |
| 5 | PO | +1.8 | None | 0/3 |
| 10 | PO | +1.5 | None | 0/3 |
| 25 | PO | -3.2 | None | 0/3 |
| 50 | PO | -12.5 | Mild lethargy | 0/3 |
| 100 | PO | -25.0 | Severe lethargy, hunched posture | 1/3 |
Protocol 2: Definitive In Vivo Efficacy Study in a Xenograft Mouse Model
Objective: To evaluate the anti-tumor efficacy of this compound at well-tolerated doses in a relevant mouse model of cancer.
Materials:
-
This compound
-
Vehicle
-
8-10 week old female athymic nude mice
-
MCF-7 human breast cancer cells
-
Matrigel
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant MCF-7 cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth until tumors reach an average volume of 100-150 mm³.
-
Randomization and Grouping: Randomize mice into treatment groups (e.g., Vehicle control, 10 mg/kg this compound, 25 mg/kg this compound, 50 mg/kg this compound) with 8-10 mice per group.
-
Dosing: Administer the assigned treatment daily via the predetermined route (e.g., oral gavage) for a specified duration (e.g., 21 days).
-
Tumor Measurement: Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Body Weight Monitoring: Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at the end of the dosing period.
-
Data Analysis: Analyze the data for statistical significance in tumor growth inhibition between the treatment and control groups.
Table 3: Hypothetical Results of Definitive Efficacy Study
| Treatment Group | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | Daily, PO | 1250 ± 150 | - | +1.5 |
| 10 mg/kg this compound | Daily, PO | 875 ± 120 | 30 | +0.8 |
| 25 mg/kg this compound | Daily, PO | 500 ± 90 | 60 | -2.5 |
| 50 mg/kg this compound | Daily, PO | 312 ± 75 | 75 | -10.2 |
Visualizations
Caption: Experimental Workflow for In Vivo Dose Determination.
Caption: Generic Kinase Inhibitor Signaling Pathway.
Application Notes and Protocols for F1063-0967 in Autoimmune Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
F1063-0967 is a recently identified small molecule inhibitor of Dual-specificity phosphatase 26 (DUSP26)[1][2]. While initial studies have focused on its potential in cancer biology, the crucial role of the DUSP family in regulating immune responses suggests a promising, yet largely unexplored, application for this compound in the field of autoimmune disease research[3][4][5]. This document provides detailed application notes and speculative protocols to guide the investigation of this compound as a potential modulator of autoimmune and inflammatory processes.
DUSPs are key negative regulators of the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the p38, JNK, and ERK pathways, which are pivotal in the production of pro-inflammatory cytokines and the activation of immune cells[3][5]. Dysregulation of these pathways is a hallmark of many autoimmune diseases. Notably, DUSP26 has been shown to inhibit p38 and JNK signaling in response to inflammatory stimuli, leading to a reduction in TNF-α production[2]. Therefore, inhibiting DUSP26 with this compound could potentially amplify MAPK signaling, leading to a complex immunomodulatory effect that warrants investigation.
Quantitative Data
The following table summarizes the known quantitative data for this compound based on initial characterization studies.
| Parameter | Value | Cell Line/Assay Condition | Reference |
| DUSP26 Inhibition (IC50) | 11.62 µM | Enzyme-based assay | [1][2] |
| Apoptosis Induction (IC50) | 4.13 µM | IMR-32 neuroblastoma cell line | [1][2] |
Signaling Pathway
The diagram below illustrates the proposed signaling pathway influenced by DUSP26 and the potential impact of its inhibitor, this compound. DUSP26 is known to dephosphorylate and inactivate p38 and JNK, which are key components of the MAPK signaling cascade. This cascade is often initiated by inflammatory signals, such as those from Toll-like receptors (TLRs) recognizing lipopolysaccharide (LPS). Inhibition of DUSP26 by this compound would be expected to maintain the phosphorylated, active state of p38 and JNK, leading to downstream effects on gene transcription and cytokine production.
Caption: Proposed DUSP26 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following protocols are proposed to investigate the effects of this compound on immune cells and in models of autoimmune disease.
Protocol 1: In Vitro Analysis of this compound on Macrophage Activation
Objective: To determine the effect of this compound on pro-inflammatory cytokine production and MAPK signaling in macrophages.
Materials:
-
Murine bone marrow-derived macrophages (BMDMs) or a human monocyte cell line (e.g., THP-1).
-
This compound (dissolved in DMSO).
-
Lipopolysaccharide (LPS).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
ELISA kits for TNF-α and IL-6.
-
Antibodies for Western blotting: anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, and a loading control (e.g., anti-GAPDH).
-
Reagents for Western blotting (lysis buffer, protease/phosphatase inhibitors, SDS-PAGE gels, transfer membranes, etc.).
Procedure:
-
Cell Culture and Treatment:
-
Plate BMDMs or differentiated THP-1 cells in 24-well plates for cytokine analysis and 6-well plates for Western blotting.
-
Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 20 µM) or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 6 hours (for cytokine analysis) or 15-30 minutes (for Western blotting).
-
-
Cytokine Analysis (ELISA):
-
Collect the cell culture supernatants.
-
Perform ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
Analyze the data to determine the dose-dependent effect of this compound on cytokine secretion.
-
-
MAPK Signaling Analysis (Western Blot):
-
Lyse the cells and collect protein extracts.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated and total p38 and JNK.
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
Analyze the band intensities to determine the effect of this compound on p38 and JNK phosphorylation.
-
Protocol 2: Ex Vivo Analysis of this compound on T Cell Proliferation and Differentiation
Objective: To assess the impact of this compound on the activation and differentiation of T cells, which are central to many autoimmune diseases.
Materials:
-
Splenocytes or peripheral blood mononuclear cells (PBMCs) from a mouse model of autoimmune disease (e.g., NOD mice for type 1 diabetes, or MRL/lpr mice for lupus) or healthy controls.
-
This compound.
-
Anti-CD3 and anti-CD28 antibodies for T cell stimulation.
-
Cell proliferation dye (e.g., CFSE).
-
Flow cytometry antibodies: anti-CD4, anti-IFN-γ (for Th1), anti-IL-4 (for Th2), anti-IL-17A (for Th17), and anti-Foxp3 (for Tregs).
-
Reagents for intracellular cytokine staining.
Procedure:
-
T Cell Isolation and Staining:
-
Isolate splenocytes or PBMCs.
-
Label the cells with CFSE according to the manufacturer's protocol.
-
-
Cell Culture and Treatment:
-
Plate the CFSE-labeled cells in a 96-well plate pre-coated with anti-CD3 antibody.
-
Add soluble anti-CD28 antibody to the culture medium.
-
Add varying concentrations of this compound or vehicle.
-
Culture the cells for 3-5 days.
-
-
Proliferation Analysis (Flow Cytometry):
-
Harvest the cells and stain with an anti-CD4 antibody.
-
Analyze the CFSE dilution in the CD4+ T cell population by flow cytometry to measure proliferation.
-
-
T Cell Differentiation Analysis (Flow Cytometry):
-
For the last 4-6 hours of culture, restimulate the cells with PMA, ionomycin, and a protein transport inhibitor (e.g., Brefeldin A).
-
Harvest the cells and perform surface staining for CD4.
-
Fix, permeabilize, and perform intracellular staining for IFN-γ, IL-4, IL-17A, and Foxp3.
-
Analyze the percentages of Th1, Th2, Th17, and Treg cells within the CD4+ population by flow cytometry.
-
Experimental Workflow
The following diagram outlines a general workflow for evaluating a novel DUSP26 inhibitor like this compound in the context of autoimmune disease research.
Caption: A proposed experimental workflow for the evaluation of this compound.
Conclusion
This compound, as a novel inhibitor of DUSP26, represents a valuable tool for investigating the role of this phosphatase in the complex regulatory networks of the immune system. The provided application notes and protocols offer a starting point for researchers to explore the potential of this compound in modulating immune responses relevant to autoimmune diseases. Further studies are warranted to validate these proposed applications and to fully elucidate the therapeutic potential of targeting DUSP26 in autoimmunity.
References
Application Note: F1063-0967 in Lymphocyte Activation Assays
Notice: Publicly available scientific literature and databases do not contain specific information regarding a compound designated "F1063-0967." The following application note is a representative example constructed for a hypothetical small molecule inhibitor of T-cell receptor (TCR) signaling, designed to illustrate its characterization in lymphocyte activation assays. The experimental data presented herein is illustrative and not derived from actual studies of a compound with this designation.
Introduction
Lymphocyte activation is a cornerstone of the adaptive immune response, initiating a cascade of events including proliferation, differentiation, and cytokine secretion.[1][2] This process is tightly regulated, and its dysregulation is implicated in various pathologies, including autoimmune diseases and cancer. Consequently, the identification and characterization of small molecules that modulate lymphocyte activation are of significant interest in drug discovery and development.[3] This application note describes the use of this compound, a hypothetical selective inhibitor of early T-cell receptor (TCR) signaling events, in a series of in vitro lymphocyte activation assays.
Mechanism of Action
This compound is postulated to inhibit the phosphorylation cascade immediately downstream of TCR engagement, preventing the activation of key signaling molecules. This interference is expected to result in a dose-dependent reduction of T-cell proliferation, activation marker expression, and cytokine production.
Data Presentation
Table 1: Effect of this compound on T-Cell Proliferation
| Compound Concentration (nM) | Proliferation Index (CFSE Assay) | % Inhibition |
| 0 (Vehicle Control) | 4.8 ± 0.3 | 0% |
| 1 | 4.2 ± 0.4 | 12.5% |
| 10 | 3.1 ± 0.2 | 35.4% |
| 100 | 1.5 ± 0.1 | 68.8% |
| 1000 | 0.2 ± 0.1 | 95.8% |
Table 2: this compound Inhibition of T-Cell Activation Marker Expression
| Compound Concentration (nM) | % CD25+ of CD4+ T-cells | % CD69+ of CD4+ T-cells |
| 0 (Vehicle Control) | 85.2 ± 5.1 | 92.5 ± 4.3 |
| 1 | 78.9 ± 6.2 | 85.1 ± 5.5 |
| 10 | 55.4 ± 4.8 | 60.3 ± 3.9 |
| 100 | 21.7 ± 3.1 | 25.8 ± 2.7 |
| 1000 | 5.3 ± 1.5 | 8.1 ± 1.9 |
Table 3: Effect of this compound on Cytokine Production by Activated T-Cells
| Compound Concentration (nM) | IL-2 (pg/mL) | IFN-γ (pg/mL) |
| 0 (Vehicle Control) | 2540 ± 150 | 3120 ± 210 |
| 1 | 2210 ± 130 | 2750 ± 180 |
| 10 | 1350 ± 90 | 1680 ± 110 |
| 100 | 420 ± 30 | 550 ± 45 |
| 1000 | 50 ± 10 | 75 ± 15 |
Experimental Protocols
Protocol 1: Human T-Cell Isolation and Culture
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.[4]
-
T-Cell Enrichment: Enrich for CD3+ T-cells from the PBMC population using a negative selection immunomagnetic bead kit.
-
Cell Culture: Culture the purified T-cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.[1]
Protocol 2: T-Cell Proliferation Assay (CFSE-based)
-
Labeling: Resuspend purified T-cells at 1x10^7 cells/mL in pre-warmed PBS and label with 5 µM Carboxyfluorescein succinimidyl ester (CFSE) for 10 minutes at 37°C. Quench the reaction with 5 volumes of ice-cold culture medium.
-
Activation: Plate the CFSE-labeled T-cells in 96-well plates pre-coated with anti-CD3 antibody (5 µg/mL). Add soluble anti-CD28 antibody (1 µg/mL) to the culture medium.
-
Treatment: Add this compound at the desired final concentrations to the wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Culture the cells for 96 hours at 37°C in a 5% CO2 incubator.
-
Analysis: Harvest the cells and analyze CFSE dilution by flow cytometry to determine the proliferation index.
Protocol 3: Flow Cytometric Analysis of Activation Markers
-
Cell Culture and Treatment: Culture purified T-cells and activate them with anti-CD3/CD28 antibodies in the presence of varying concentrations of this compound for 24 hours (for CD69) or 72 hours (for CD25).
-
Staining: Harvest the cells and wash with PBS containing 2% FBS. Stain with fluorescently conjugated antibodies against CD4, CD25, and CD69 for 30 minutes on ice, protected from light.
-
Analysis: Wash the cells and acquire data on a flow cytometer. Gate on the CD4+ population and quantify the percentage of cells expressing CD25 and CD69.
Protocol 4: Cytokine Quantification (ELISA)
-
Sample Collection: Culture purified T-cells and activate them with anti-CD3/CD28 antibodies in the presence of this compound for 48 hours.
-
Supernatant Collection: Centrifuge the culture plates and collect the cell-free supernatants.
-
ELISA: Quantify the concentrations of IL-2 and IFN-γ in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
Visualizations
Caption: Postulated mechanism of this compound in the T-cell activation signaling pathway.
Caption: General experimental workflow for assessing the effect of this compound.
References
Application Notes and Protocols for Western Blot Analysis of Phosphorylated Akt (p-Akt)
Audience: Researchers, scientists, and drug development professionals.
Introduction: The PI3K/Akt signaling pathway is a crucial intracellular cascade that governs a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Akt, also known as Protein Kinase B (PKB), is a serine/threonine-specific protein kinase that plays a central role in this pathway.[1][4] The activation of Akt is a multi-step process initiated by extracellular signals that activate receptor tyrosine kinases (RTKs) or G-protein-coupled receptors (GPCRs), leading to the activation of phosphoinositide 3-kinase (PI3K).[1][4] Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[4] PIP3 acts as a second messenger, recruiting Akt to the plasma membrane where it is phosphorylated at two key residues: Threonine 308 (Thr308) by PDK1 and Serine 473 (Ser473) by mTORC2, leading to its full activation.[1][4] Dysregulation of the Akt signaling pathway is frequently implicated in various diseases, including cancer, making the detection and quantification of phosphorylated Akt (p-Akt) a critical aspect of both basic research and drug development.[1][5]
Western blotting is a widely used and powerful technique for the detection and semi-quantitative analysis of specific proteins, such as p-Akt, in complex biological samples. This document provides a detailed protocol for the Western blot analysis of p-Akt, along with application notes and troubleshooting guidance.
p-Akt Signaling Pathway
The following diagram illustrates the core components and interactions of the PI3K/Akt signaling pathway.
References
Application Notes and Protocols for Preclinical Evaluation of Compound F1063-0967 in Animal Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: This document provides a comprehensive guide for the preclinical administration and evaluation of the novel therapeutic agent, F1063-0967, in animal models. The following protocols and application notes are designed to ensure standardized procedures for assessing the pharmacokinetic and toxicological profile of this compound, facilitating reproducible and comparable results across studies. The selection of an appropriate administration route is a critical step in early-stage drug development, directly influencing the compound's bioavailability, efficacy, and potential toxicity.[1][2] This document outlines methodologies for oral, intravenous, intraperitoneal, and subcutaneous administration routes.
Data Presentation: Comparative Pharmacokinetic and Toxicological Data
The following tables summarize hypothetical quantitative data for this compound administered via different routes in a rodent model. This data is intended to serve as a representative example for guiding dose selection and study design.
Table 1: Comparative Pharmacokinetic Parameters of this compound
| Administration Route | Dose (mg/kg) | Bioavailability (%) | Tmax (h) | Cmax (ng/mL) | Half-life (t½) (h) | AUC (0-t) (ng·h/mL) |
| Oral (PO) | 10 | 35 | 1.0 | 450 | 4.2 | 2100 |
| Intravenous (IV) | 2 | 100 | 0.1 | 1200 | 3.8 | 2500 |
| Intraperitoneal (IP) | 5 | 80 | 0.5 | 950 | 4.0 | 2300 |
| Subcutaneous (SC) | 5 | 90 | 1.5 | 800 | 5.5 | 2800 |
Table 2: Acute Toxicity Profile of this compound (Single Dose)
| Administration Route | Animal Model | LD50 (mg/kg) | No-Observed-Adverse-Effect-Level (NOAEL) (mg/kg) | Key Toxicological Findings |
| Oral (PO) | Mouse | >2000 | 500 | Mild gastrointestinal irritation at high doses. |
| Intravenous (IV) | Rat | 150 | 25 | Transient hypotension at doses >50 mg/kg. |
| Intraperitoneal (IP) | Mouse | 500 | 100 | Peritonitis and ileus at doses >200 mg/kg.[3][4] |
| Subcutaneous (SC) | Rat | >1000 | 250 | Localized inflammation at the injection site at high doses. |
Experimental Protocols
The following are detailed protocols for the administration of this compound via various routes in rodent models. All procedures should be performed in accordance with approved Institutional Animal Care and Use Committee (IACUC) protocols.[4]
Oral (PO) Administration Protocol
Objective: To administer a precise dose of this compound directly into the gastrointestinal tract.
Materials:
-
This compound formulated in an appropriate vehicle (e.g., 0.5% methylcellulose).
-
Oral gavage needles (flexible or rigid, appropriate size for the animal).
-
Syringes (1 mL or 3 mL).
-
Animal scale.
-
Appropriate animal restraint device.
Procedure:
-
Accurately weigh the animal to determine the correct dosing volume.
-
Prepare the dosing formulation of this compound to the desired concentration. Ensure the formulation is homogenous.
-
Draw the calculated volume of the dosing solution into the syringe fitted with a gavage needle.
-
Properly restrain the animal to minimize movement and stress.
-
Gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus into the stomach.[5] Care must be taken to avoid entry into the trachea.[5]
-
Slowly administer the formulation.
-
Carefully remove the gavage needle.
-
Monitor the animal for any signs of distress or adverse reactions post-administration.
Intravenous (IV) Administration Protocol
Objective: To introduce this compound directly into the systemic circulation for 100% bioavailability.
Materials:
-
Sterile, filtered this compound formulation in a suitable vehicle (e.g., saline).
-
Sterile syringes (e.g., 1 mL insulin syringes).
-
Appropriate gauge needles (e.g., 27-30G for rodents).[5]
-
Animal restrainer (for tail vein injection).
-
Warming lamp or pad to induce vasodilation.
Procedure:
-
Weigh the animal to calculate the precise dose volume.
-
Prepare the sterile dosing solution.
-
Place the animal in a restrainer, exposing the lateral tail vein.[4]
-
Warm the tail to increase the visibility of the veins.
-
Swab the injection site with an appropriate antiseptic.
-
Insert the needle into the lateral tail vein at a shallow angle.
-
Confirm proper placement by observing a flash of blood in the needle hub (if visible) or by a test injection of a small volume.
-
Slowly inject the calculated volume of this compound.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the animal to its cage and monitor for any adverse effects.
Intraperitoneal (IP) Administration Protocol
Objective: To administer this compound into the peritoneal cavity.
Materials:
-
Sterile this compound formulation.
-
Sterile syringes and needles (e.g., 25-27G).
-
Animal scale.
Procedure:
-
Weigh the animal for accurate dose calculation.
-
Prepare the sterile dosing solution.
-
Restrain the animal securely, exposing the abdomen.
-
Lift the animal's hindquarters to move the abdominal organs away from the injection site.
-
Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent puncture of the bladder or cecum.[4]
-
Aspirate to ensure no blood or urine is drawn, confirming the needle is not in a blood vessel or the bladder.[4]
-
Inject the formulation into the peritoneal cavity.
-
Withdraw the needle and return the animal to its cage for observation.
Subcutaneous (SC) Administration Protocol
Objective: To administer this compound into the space beneath the skin for slower absorption.
Materials:
-
Sterile this compound formulation.
-
Sterile syringes and needles (e.g., 25-27G).
-
Animal scale.
Procedure:
-
Weigh the animal to determine the correct dose volume.
-
Prepare the sterile dosing solution.
-
Grasp a fold of skin between the shoulder blades (interscapular region).[4][5]
-
Insert the needle into the base of the skin tent, parallel to the body.
-
Aspirate to ensure the needle has not entered a blood vessel.
-
Inject the this compound solution.
-
Withdraw the needle and gently massage the area to aid dispersion.
-
Monitor the animal for any local reactions at the injection site.
Visualizations: Experimental Workflows
The following diagrams illustrate the generalized workflows for the administration and subsequent analysis of this compound in animal studies.
Caption: Workflow for Oral Administration and Analysis.
References
- 1. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 5. bioscmed.com [bioscmed.com]
Application Notes and Protocols for Flow Cytometry Using a Fluorescently Labeled Reagent
Disclaimer: The following protocol is a general guideline created based on the assumption that "F1063-0967" is a fluorescently labeled monoclonal antibody for flow cytometry. The product code "this compound" does not correspond to a readily identifiable biological reagent in public databases. Researchers should consult the manufacturer's specific datasheet for detailed instructions.
Application Notes
Flow cytometry is a powerful technique for the single-cell analysis of heterogeneous populations.[1] This protocol provides a framework for the immunofluorescent staining of cell surface antigens using a directly conjugated antibody. The key steps in this process include sample preparation, blocking of non-specific binding, incubation with the specific antibody, and data acquisition by a flow cytometer.[2][3] Optimization of antibody concentration and incubation times is critical for achieving a high signal-to-noise ratio. It is recommended to titrate the antibody to determine the optimal concentration for your specific cell type and experimental conditions.[3]
For the analysis of intracellular proteins, additional steps of cell fixation and permeabilization are required after surface antigen staining to allow the antibody access to intracellular targets.[2] This protocol focuses on the staining of cell surface markers.
Experimental Workflow Diagram
Caption: General workflow for single-color flow cytometry analysis.
Detailed Experimental Protocol
1. Reagent and Buffer Preparation
| Reagent/Buffer | Preparation | Storage |
| Staining Buffer | Phosphate-Buffered Saline (PBS) + 1-2% Bovine Serum Albumin (BSA) or Fetal Bovine Serum (FBS) + 0.1% Sodium Azide | 4°C |
| Red Blood Cell (RBC) Lysis Buffer | (Optional, for blood samples) Commercially available or prepared in-house | Room Temperature |
| Blocking Solution | Staining Buffer containing an Fc receptor blocking antibody (e.g., anti-CD16/32 for mouse cells) | 4°C |
2. Sample Preparation
The initial and most critical step is the preparation of a single-cell suspension.[2][3][4]
-
Suspension Cells:
-
Count cells and assess viability using a hemocytometer and Trypan Blue exclusion or an automated cell counter.[2]
-
Centrifuge the required number of cells (typically 1 x 10^6 cells per sample) at 300-400 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in cold Staining Buffer.
-
-
Adherent Cells:
-
Wash cells with PBS.
-
Detach cells using a gentle, non-enzymatic cell dissociation solution or a brief treatment with Trypsin-EDTA.
-
Neutralize the dissociation reagent with complete culture medium.
-
Proceed with the steps for suspension cells.
-
-
Tissue Samples:
-
Mechanically dissociate the tissue by mincing, followed by enzymatic digestion (e.g., with collagenase and DNase) to obtain a single-cell suspension.[4]
-
Filter the cell suspension through a 40-70 µm cell strainer to remove clumps and debris.
-
(Optional) If working with whole blood or spleen, perform RBC lysis.
-
Proceed with the steps for suspension cells.
-
3. Staining Procedure
-
Blocking: To prevent non-specific antibody binding, incubate the cells with an Fc receptor blocking antibody for 10-15 minutes at 4°C.[2] This step is crucial for cell types expressing high levels of Fc receptors, such as macrophages and B cells.
-
Antibody Incubation: Without washing, add the predetermined optimal amount of the this compound antibody to the cell suspension.
-
Incubate for 20-30 minutes at 4°C, protected from light.
-
Washing: Add 1-2 mL of cold Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes at 4°C.
-
Discard the supernatant and repeat the wash step.
-
Resuspension: Resuspend the cell pellet in 300-500 µL of cold Staining Buffer for immediate analysis or in a suitable fixation buffer if acquisition will be delayed.
4. Data Acquisition
-
Acquire the samples on a flow cytometer equipped with the appropriate lasers and filters for the fluorophore conjugated to this compound.
-
Set up appropriate forward scatter (FSC) and side scatter (SSC) gates to exclude debris and dead cells.
-
Use unstained cells to set the baseline fluorescence and single-color controls to set up compensation if performing multi-color analysis.
Data Presentation
Table 1: Recommended Cell Numbers and Volumes for Staining
| Parameter | Recommended Value |
| Cells per Sample | 0.5 - 1 x 10^6 |
| Staining Volume | 100 µL |
| Antibody Concentration | Titrate for optimal staining |
| Incubation Time | 20-30 minutes |
| Incubation Temperature | 4°C |
Table 2: Example Antibody Titration Data
| Antibody Dilution | Mean Fluorescence Intensity (MFI) | Staining Index |
| 1:50 | 15000 | 150 |
| 1:100 | 12000 | 200 |
| 1:200 | 8000 | 180 |
| 1:400 | 4500 | 120 |
| Unstained Control | 50 | - |
Staining Index is calculated as (MFI positive - MFI negative) / (2 x SD negative)
Signaling Pathway Diagram (Hypothetical)
The following is a hypothetical signaling pathway that could be analyzed using flow cytometry if this compound were an antibody against a cell surface receptor.
Caption: Hypothetical cell signaling pathway initiated by a surface receptor.
References
Application Notes and Protocols for F1063-0967 in B-cell Malignancy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
B-cell malignancies, a diverse group of cancers including lymphomas and leukemias, are characterized by the uncontrolled proliferation of malignant B-lymphocytes. While significant therapeutic advancements have been made, there remains a critical need for novel targeted therapies. The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a key regulator of cell proliferation, differentiation, and survival, and its dysregulation is a frequent driver in many cancers, including B-cell malignancies.[1][2][3] Dual-specificity phosphatases (DUSPs) are crucial negative regulators of the MAPK pathway, and their aberrant expression or function can contribute to oncogenesis.
Recent studies have highlighted the role of DUSP family members in B-cell lymphomas. For instance, DUSP2 is frequently mutated in T-cell/histiocyte-rich large B-cell lymphoma, and DUSP4 has been identified as a tumor suppressor in Diffuse Large B-cell Lymphoma (DLBCL). While the specific role of DUSP26 in B-cell malignancies is yet to be fully elucidated, its established function as a phosphatase and the involvement of other DUSP family members in B-cell cancers provide a strong rationale for investigating the therapeutic potential of DUSP26 inhibitors. One publication noted the overexpression of DUSP26 in T-cell lymphoblastic lymphoma samples, suggesting its potential role in lymphoid malignancies.[4]
F1063-0967 is a novel small molecule inhibitor of DUSP26. This document provides detailed application notes and experimental protocols for the investigation of this compound as a potential therapeutic agent in B-cell malignancy research.
This compound: A Novel DUSP26 Inhibitor
This compound has been identified as an inhibitor of DUSP26, a dual-specificity phosphatase that can dephosphorylate both phosphotyrosine and phosphoserine/threonine residues. The inhibition of DUSP26 by this compound is expected to modulate downstream signaling pathways, such as the MAPK and Akt pathways, which are often dysregulated in cancer.
Quantitative Data for this compound
| Parameter | Value | Reference |
| Target | Dual-specificity phosphatase 26 (DUSP26) | MedChemExpress |
| IC50 | 11.62 μM | MedChemExpress |
| Chemical Name | (Z)-2-Hydroxy-4-{6-[5-(4-methyl-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-hexanoylamino}-benzoic acid | Glixx Labs |
| CAS Number | 613225-56-2 | Cayman Chemical |
| Molecular Formula | C24H24N2O5S2 | Cayman Chemical |
| Molecular Weight | 484.6 g/mol | Cayman Chemical |
Postulated Mechanism of Action in B-cell Malignancies
The MAPK and Akt signaling pathways are critical for the survival and proliferation of malignant B-cells. DUSP26, by dephosphorylating key components of these pathways, can influence cell fate. By inhibiting DUSP26, this compound is hypothesized to increase the phosphorylation and activation of pro-apoptotic proteins, leading to cell cycle arrest and apoptosis in B-cell malignancy cells.
Figure 1: Postulated signaling pathway of this compound in B-cell malignancies.
Experimental Protocols
The following protocols provide a framework for evaluating the anti-cancer effects of this compound in B-cell malignancy cell lines.
Cell Viability Assay
Objective: To determine the effect of this compound on the viability and proliferation of B-cell malignancy cell lines.
Materials:
-
B-cell malignancy cell lines (e.g., DLBCL lines like SU-DHL-4, SU-DHL-6; Burkitt's lymphoma lines like Raji, Daudi)
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar MTT/XTT-based assay
-
Plate reader
Procedure:
-
Seed B-cell malignancy cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
Prepare serial dilutions of this compound in culture medium. The final concentrations should range from 0.1 µM to 100 µM. Include a DMSO vehicle control.
-
Add 100 µL of the diluted this compound or vehicle control to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value of this compound for each cell line.
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
Objective: To determine if this compound induces apoptosis in B-cell malignancy cell lines.
Materials:
-
B-cell malignancy cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (or other fluorescent conjugates)
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 1 x 10^6 cells per well.
-
Treat the cells with this compound at concentrations around the determined IC50 value and a vehicle control (DMSO) for 24-48 hours.
-
Harvest the cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis of DUSP26-regulated Signaling Pathways
Objective: To investigate the effect of this compound on the phosphorylation status of key proteins in the MAPK and Akt signaling pathways.
Materials:
-
B-cell malignancy cell lines
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-p38 MAPK, anti-p38 MAPK, anti-phospho-Akt, anti-Akt, anti-DUSP26, anti-cleaved-caspase-3, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound at the IC50 concentration for various time points (e.g., 0, 1, 6, 24 hours).
-
Lyse the cells and determine the protein concentration.
-
Separate 20-40 µg of protein per sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Figure 2: Proposed experimental workflow for evaluating this compound.
Conclusion
This compound, as a novel inhibitor of DUSP26, presents a promising avenue for research in B-cell malignancies. The provided application notes and protocols offer a comprehensive framework for investigating its mechanism of action and therapeutic potential. Given the established role of the MAPK pathway and other DUSP family members in B-cell cancers, the exploration of DUSP26 as a novel therapeutic target with this compound is a scientifically sound and compelling area of investigation. Further studies are warranted to validate these hypotheses and to explore the efficacy of this compound in preclinical in vivo models of B-cell malignancies.
References
- 1. The MAPK pathway across different malignancies: A new perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pathophysiological significance and therapeutic targeting of germinal center kinase in diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. A Review of DUSP26: Structure, Regulation and Relevance in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
F1063-0967 preparing stock solutions and working concentrations
Important Note: The identifier "F1063-0967" appears to be a catalog number specific to a commercial supplier. Publicly available scientific literature and chemical databases do not contain information corresponding to this identifier. As the precise chemical identity, structure, and properties of this compound are unknown, the following application notes and protocols are provided as a general guideline for the handling of a novel or uncharacterized chemical compound in a research setting. Extreme caution is advised, and it is imperative for the user to obtain a comprehensive Safety Data Sheet (SDS) and any available technical data from the supplier before proceeding with any experimental work.
Pre-Experimental Characterization
Prior to the preparation of stock solutions and initiation of experiments, a thorough characterization of this compound is essential. This preliminary analysis will inform the appropriate solvent selection, storage conditions, and potential safety precautions.
Table 1: Recommended Preliminary Characterization of this compound
| Parameter | Recommended Method(s) | Purpose |
| Solubility Assessment | Small-scale solubility tests in common laboratory solvents (e.g., water, DMSO, ethanol, PBS). | To determine a suitable solvent for stock solution preparation. |
| Purity Analysis | High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy. | To confirm the purity of the compound and identify any potential contaminants that could interfere with experiments. |
| Stability Evaluation | Preliminary stability tests at various temperatures (e.g., -80°C, -20°C, 4°C, room temperature) and in the chosen solvent. | To establish optimal storage conditions and determine the shelf-life of the stock solution. |
| Structural Confirmation | Mass Spectrometry (MS), NMR spectroscopy. | To verify the chemical structure of the compound, if not provided by the supplier. |
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
This protocol provides a general procedure for preparing a high-concentration stock solution, which can then be diluted to various working concentrations. Dimethyl sulfoxide (DMSO) is a common solvent for organic molecules in biological research.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Determine the Molecular Weight (MW) of this compound: This information is critical and must be obtained from the supplier.
-
Calculate the Required Mass: Use the following formula to calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution: Mass (mg) = 10 mM * MW ( g/mol ) * Volume (L) * 1000 (mg/g)
-
Weigh the Compound: Carefully weigh the calculated amount of this compound powder using a calibrated analytical balance in a fume hood or other ventilated enclosure.
-
Dissolve in DMSO: Add the appropriate volume of sterile DMSO to the vial containing the this compound powder.
-
Ensure Complete Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may be necessary for some compounds, but this should be tested on a small scale first to ensure it does not cause degradation.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes (e.g., amber microcentrifuge tubes). Store the aliquots at -20°C or -80°C, as determined by the preliminary stability assessment. Avoid repeated freeze-thaw cycles.
Table 2: Example Calculations for a 10 mM Stock Solution
| Desired Volume | Required Mass of this compound (assuming MW = 350 g/mol ) |
| 1 mL | 3.5 mg |
| 5 mL | 17.5 mg |
| 10 mL | 35.0 mg |
Protocol for Preparing Working Concentrations
Working solutions are prepared by diluting the high-concentration stock solution into a suitable cell culture medium or experimental buffer immediately before use.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium or experimental buffer
-
Sterile tubes and pipette tips
Procedure:
-
Thaw the Stock Solution: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Calculate the Dilution: Determine the volume of the stock solution needed to achieve the desired final working concentration in the final volume of your experimental medium. Volume of Stock (µL) = (Final Concentration (µM) * Final Volume (mL)) / Stock Concentration (mM)
-
Prepare the Working Solution: Add the calculated volume of the stock solution to the appropriate volume of pre-warmed cell culture medium or buffer. Mix gently but thoroughly by pipetting or inverting the tube.
-
Vehicle Control: It is crucial to prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equivalent volume of cell culture medium. This control is essential to account for any effects of the solvent on the experimental system.
-
Use Immediately: Use the freshly prepared working solutions for your experiments without delay.
Table 3: Example Dilutions for Working Concentrations from a 10 mM Stock
| Desired Working Concentration | Volume of 10 mM Stock per 1 mL Final Volume | Final DMSO Concentration |
| 1 µM | 0.1 µL | 0.01% |
| 10 µM | 1 µL | 0.1% |
| 100 µM | 10 µL | 1% |
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the general workflow for preparing solutions and a hypothetical signaling pathway that could be investigated.
Troubleshooting & Optimization
optimizing F1063-0967 concentration for IC50 determination
Welcome to the technical support center for F1063-0967. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for IC50 determination.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in an IC50 experiment?
A1: For initial IC50 determination of this compound, we recommend a broad concentration range to capture the full dose-response curve. A common starting point is a 10-point two-fold or three-fold serial dilution starting from a high concentration of 100 µM.[1] If the IC50 is found to be lower than the lowest concentration tested, the experiment should be repeated with a lower concentration range.[1]
Q2: I am not observing a dose-dependent inhibition with this compound. What are the possible causes?
A2: Several factors could contribute to a lack of dose-response:
-
Compound Solubility: this compound may have precipitated out of solution at higher concentrations. Ensure the compound is fully dissolved in the vehicle solvent (e.g., DMSO) before diluting in culture medium.
-
Cell Health: Ensure your cells are healthy, in the logarithmic growth phase, and seeded at the correct density.[2]
-
Incorrect Concentration Range: The effective concentration range for your specific cell line might be higher or lower than initially tested. Consider performing a wider range of dilutions.
-
Assay Interference: The components of your assay (e.g., phenol red in the medium, high compound color) might interfere with the readout. Run appropriate controls to test for interference.
Q3: My IC50 value for this compound varies significantly between experiments. How can I improve reproducibility?
A3: Variability in IC50 values is a common issue.[3] To improve reproducibility:
-
Standardize Cell Culture Conditions: Use cells at a consistent passage number and ensure they are seeded uniformly.
-
Precise Pipetting: Inaccurate pipetting, especially during serial dilutions, can introduce significant errors.[4]
-
Consistent Incubation Times: The IC50 value can be time-dependent.[3][5] Use a consistent incubation time for all experiments.
-
Control for Vehicle Effects: Ensure the concentration of the vehicle (e.g., DMSO) is consistent across all wells and does not exceed a cytotoxic level (typically <0.5%).[2]
-
Use a Reference Compound: Include a known inhibitor of your target pathway as a positive control to assess assay performance.
Q4: How do I determine if this compound is cytotoxic or cytostatic in my cell line?
A4: A standard viability assay like MTT measures metabolic activity and does not distinguish between cytotoxicity (cell death) and cytostasis (inhibition of proliferation).[6] To differentiate, you can perform complementary assays such as:
-
Cell Counting: Manually count cells using a hemocytometer or an automated cell counter at the beginning and end of the treatment period.
-
Apoptosis Assays: Use techniques like Annexin V/PI staining and flow cytometry to detect apoptotic and necrotic cells.
-
Cell Cycle Analysis: Analyze the cell cycle distribution using flow cytometry to see if the compound causes arrest at a specific phase.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors during compound addition- Edge effects in the microplate | - Ensure thorough mixing of cell suspension before seeding.- Use calibrated pipettes and proper technique.- Avoid using the outer wells of the plate or fill them with sterile PBS. |
| No inhibition observed at any concentration | - Compound is inactive in the chosen cell line- Incorrect assay setup- Compound degradation | - Verify the expression of the target in your cell line.- Double-check all reagent concentrations and incubation times.- Prepare fresh stock solutions of this compound. |
| Incomplete dose-response curve (no upper or lower plateau) | - Concentration range is too narrow- Compound solubility limit reached | - Test a wider range of concentrations (e.g., 8-log dilutions).- Visually inspect for compound precipitation at high concentrations. |
| High background signal in control wells | - Contamination of cell culture- Assay reagent interference | - Regularly test for mycoplasma contamination.- Run controls with medium and assay reagents only. |
Experimental Protocols
Protocol: IC50 Determination using MTT Assay
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
DMSO (vehicle for this compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well flat-bottom microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.
-
Count the cells and adjust the concentration to 5,000-10,000 cells per 100 µL of complete medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[2]
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of this compound in DMSO.
-
Perform a serial dilution of this compound in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only controls.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator. The incubation time should be optimized for your specific cell line and experimental goals.[2]
-
-
MTT Assay:
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Data Presentation
Table 1: Example Concentration Ranges for this compound IC50 Determination
| Parameter | Recommended Range | Notes |
| Starting Concentration | 10 µM - 100 µM | Dependent on expected potency. A higher starting concentration is recommended for initial screening.[1] |
| Serial Dilution Factor | 2-fold or 3-fold | 2-fold dilutions provide higher resolution, while 3-fold dilutions cover a wider range. |
| Number of Dilutions | 8 - 12 | Sufficient to define the top and bottom plateaus of the dose-response curve. |
| Vehicle (DMSO) Concentration | < 0.5% | High concentrations of DMSO can be toxic to cells. |
Visualizations
Signaling Pathway
This compound is a potent inhibitor of the TGF-β signaling pathway. The diagram below illustrates the canonical TGF-β signaling cascade and the proposed point of inhibition by this compound.
Caption: Canonical TGF-β signaling pathway and the inhibitory action of this compound.
Experimental Workflow
The following diagram outlines the general workflow for determining the IC50 value of this compound.
Caption: General experimental workflow for IC50 determination of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Signaling pathways in cancer-associated fibroblasts and targeted therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling pathways in cancer-associated fibroblasts and targeted therapy for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
F1063-0967 stability in different solvents and media
This technical support center provides essential information regarding the stability of F1063-0967 in various solvents and media. The following troubleshooting guides and frequently asked questions (FAQs) are designed to assist researchers, scientists, and drug development professionals in their experimental endeavors.
This compound Product Information
| Identifier | Value |
| IUPAC Name | (Z)-2-Hydroxy-4-{6-[5-(4-methyl-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-hexanoylamino}-benzoic acid |
| CAS Number | 613225-56-2 |
| Molecular Formula | C₂₄H₂₄N₂O₅S₂ |
| Molecular Weight | 484.59 g/mol |
Stability and Storage
Solid-State Stability
Limited long-term stability data for solid this compound is available from suppliers. It is crucial to consult the certificate of analysis provided with your specific lot for the most accurate information.
| Storage Condition | Shelf Life | Source |
| -20°C | ≥ 4 years | Cayman Chemical[1] |
| -20°C (lyophilized, desiccated) | 36 months | AdooQ Bioscience[2] |
| 2-8°C | Stable under recommended conditions | ChemScene |
Solution Stability
There is no publicly available, peer-reviewed data on the long-term stability of this compound in various solvents and aqueous media. It is highly recommended that researchers perform their own stability assessments for their specific experimental conditions. Supplier recommendations for short-term storage of stock solutions are available.
| Solvent | Concentration | Storage Condition | Recommended Duration | Source |
| DMSO | 2 mg/mL | -80°C | Up to 2 years | MedchemExpress[3] |
| DMSO | 2 mg/mL | -20°C | Up to 1 year | MedchemExpress[3] |
| DMSO | 93 mg/mL (191.91 mM) | -20°C | Use within 1 month | AdooQ Bioscience[2] |
| DMF | 2 mg/mL | Not specified | Not specified | Cayman Chemical[1] |
| Ethanol | Slightly soluble | Not specified | Not specified | Cayman Chemical[1] |
| Water | <1 mg/mL | Not specified | Not specified | AdooQ Bioscience[2] |
Note: "Slightly soluble" indicates that the exact concentration is not provided and may be low. The high concentration reported in DMSO by AdooQ Bioscience should be confirmed by the user.
Experimental Protocol: Assessing this compound Solution Stability
To ensure the reliability of your experimental results, it is critical to determine the stability of this compound in your working solutions. The following is a general protocol that can be adapted to your specific needs.
Objective: To determine the rate of degradation of this compound in a specific solvent or medium over time at different storage conditions.
Materials:
-
This compound solid compound
-
High-purity solvent (e.g., DMSO, DMF)
-
Aqueous medium of interest (e.g., PBS, cell culture medium)
-
Calibrated analytical balance
-
Sterile, amber glass vials with Teflon-lined screw caps
-
Calibrated pipettes
-
Temperature-controlled storage units (e.g., refrigerator, freezer, incubator)
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Methodology:
-
Stock Solution Preparation:
-
Accurately weigh a sufficient amount of this compound.
-
Dissolve in the chosen solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 10 mM). Ensure complete dissolution.
-
-
Working Solution Preparation:
-
Dilute the stock solution with the aqueous medium of interest to the final working concentration.
-
Prepare a sufficient volume to be aliquoted for all time points and replicates.
-
-
Aliquoting and Storage:
-
Dispense equal volumes of the working solution into the amber glass vials.
-
Prepare at least three replicates for each time point and storage condition.
-
Store the vials at the desired temperatures (e.g., 4°C, 25°C, 37°C).
-
-
Time Points:
-
Analyze one set of replicates immediately after preparation (T=0).
-
Subsequent time points will depend on the expected stability and the duration of your experiments (e.g., 2, 4, 8, 24, 48 hours; 1 week).
-
-
Sample Analysis:
-
At each time point, retrieve the designated vials from storage.
-
Allow the samples to equilibrate to room temperature.
-
Analyze the concentration of this compound using a validated, stability-indicating analytical method such as HPLC-UV or LC-MS.[4][5][6][7] This method should be able to separate the parent compound from any potential degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 measurement.
-
Plot the percentage remaining versus time for each storage condition.
-
Determine the time at which the concentration of this compound falls below an acceptable threshold for your experiments (e.g., 90%).
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for conducting a stability study of this compound in solution.
Troubleshooting Guide & FAQs
Q1: I see a precipitate in my stock solution of this compound in DMSO after pulling it from the freezer. What should I do?
A1: This can happen if the compound's solubility limit is exceeded at lower temperatures.
-
Action: Gently warm the vial to room temperature or in a 37°C water bath and vortex thoroughly to redissolve the compound.
-
Prevention: Consider preparing a slightly lower concentration stock solution if precipitation is a recurring issue. Always ensure the compound is fully dissolved before making further dilutions. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into single-use volumes.
Q2: My aqueous working solution of this compound in PBS/cell culture medium has become cloudy. What is the cause?
A2: Cloudiness or precipitation in aqueous media can be due to several factors:
-
Poor Solubility: this compound has low aqueous solubility (<1 mg/mL).[2] When diluting a DMSO stock into an aqueous buffer, the compound can crash out if the final DMSO concentration is too low to maintain solubility.
-
Solution Instability: The compound may be degrading over time, and the degradation products could be insoluble.
-
Media Components: Components in the cell culture medium could be interacting with this compound, leading to precipitation.
Troubleshooting Steps:
-
Increase Final DMSO Concentration: Ensure the final percentage of DMSO in your aqueous solution is sufficient to keep this compound dissolved. You may need to run a vehicle control to account for the effects of a higher DMSO concentration on your cells.
-
Fresh Preparations: Prepare working solutions fresh from the stock solution immediately before each experiment.
-
Sonication: Briefly sonicating the solution may help to redissolve small amounts of precipitate.
-
Filtration: If the precipitate cannot be redissolved, you may consider filtering the solution through a 0.22 µm filter. However, be aware that this may reduce the actual concentration of your compound. It is advisable to measure the concentration post-filtration.
Q3: How can I minimize the degradation of this compound in my experiments?
A3:
-
Light Protection: Store stock and working solutions in amber vials to protect them from light, as some compounds are light-sensitive.
-
Temperature Control: Store stock solutions at -20°C or -80°C as recommended.[2][3] Prepare working solutions in aqueous media fresh and, if necessary, keep them on ice during the experiment.
-
pH Considerations: The stability of a compound can be pH-dependent. If you suspect pH-related degradation, you may need to conduct a stability study across a range of pH values relevant to your experiments.
-
Avoid Contaminants: Use high-purity solvents and sterile media to avoid contamination that could catalyze degradation.
Troubleshooting Logic Diagram
The following diagram provides a logical flow for troubleshooting common issues with this compound solutions.
References
- 1. caymanchem.com [caymanchem.com]
- 2. adooq.com [adooq.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Troubleshooting In Vivo Delivery of Small Molecule Inhibitors
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the in vivo delivery of small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: We are observing lower than expected efficacy of our small molecule inhibitor in our animal models. What are the potential causes?
A1: Lower than expected in vivo efficacy can stem from several factors related to drug delivery and bioavailability. Key areas to investigate include:
-
Poor Bioavailability: The compound may not be reaching the systemic circulation in sufficient concentrations. This can be due to poor solubility, low permeability across biological membranes, or significant first-pass metabolism.[1]
-
Rapid Metabolism and Clearance: The compound may be quickly metabolized by enzymes (e.g., cytochrome P450s) in the liver and other tissues, leading to a short half-life and reduced exposure at the target site.[2]
-
Efflux Transporter Activity: The compound could be a substrate for efflux pumps like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively transport it out of cells, limiting its absorption and distribution.[2]
-
Suboptimal Formulation: The formulation used for delivery may not be appropriate for the compound's physicochemical properties, leading to poor dissolution or instability.
-
Off-Target Effects: The compound might have off-target activities that interfere with its primary mechanism of action or cause unexpected toxicity.
Q2: How can we improve the oral bioavailability of our small molecule inhibitor?
A2: Enhancing oral bioavailability is a critical challenge in drug development.[1] Strategies to consider include:
-
Formulation Optimization:
-
Chemical Modification: Medicinal chemistry efforts can focus on modifying the molecule to improve its solubility and permeability without compromising its inhibitory activity.
-
Co-administration with Inhibitors: In preclinical studies, co-delivery with inhibitors of efflux transporters has shown potential to increase absorption.[1]
Q3: Our compound shows good in vitro potency but fails in in vivo models. What's the disconnect?
A3: The transition from in vitro to in vivo systems introduces significant complexity. In vitro assays cannot fully replicate the dynamic biological environment.[2] Key differences to consider are:
-
ADME Properties: In vitro studies do not account for the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a compound.[2] A potent compound in vitro may be poorly absorbed, rapidly metabolized, or quickly eliminated in vivo.
-
Biological Barriers: To reach its target, a drug must cross various biological barriers, such as the gastrointestinal tract, vascular endothelium, or the blood-brain barrier.[2]
-
Protein Binding: In the bloodstream, the compound will bind to plasma proteins, and only the unbound fraction is typically active. High plasma protein binding can reduce the effective concentration of the drug at the target site.
Troubleshooting Guides
Guide 1: Investigating Poor Efficacy
If you are observing poor efficacy with your small molecule inhibitor, follow this systematic troubleshooting workflow:
Caption: Troubleshooting workflow for poor in vivo efficacy.
-
Pharmacokinetic (PK) Analysis:
-
Administer the small molecule inhibitor to a cohort of animals at the desired dose and route.
-
Collect blood samples at multiple time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
Process blood to isolate plasma.
-
Analyze the concentration of the compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Calculate key PK parameters: Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).
-
-
Pharmacodynamic (PD) / Target Engagement Assay:
-
Dose animals with the compound or vehicle control.
-
At a time point corresponding to expected peak drug concentration (from PK data), collect the target tissue (e.g., tumor, brain).
-
Prepare tissue lysates.
-
Measure target engagement using an appropriate method, such as:
-
Western Blot: To assess the phosphorylation status of a target kinase.
-
Immunohistochemistry (IHC): To visualize the inhibition of a signaling pathway in the tissue context.
-
ELISA: To quantify the levels of a downstream biomarker.
-
-
Guide 2: Addressing Solubility and Formulation Issues
Poor solubility is a common hurdle for small molecule inhibitors. The table below summarizes key physicochemical properties and corresponding formulation strategies.
| Property | Implication for In Vivo Delivery | Formulation Strategies |
| Low Aqueous Solubility | Poor dissolution in the GI tract, leading to low absorption. | Amorphous solid dispersions, co-solvents (e.g., PEG, DMSO), cyclodextrins, lipid-based formulations (e.g., SEDDS). |
| High Lipophilicity | May lead to poor solubility and high plasma protein binding. | Surfactants, lipid-based systems to improve wetting and dispersion. |
| Chemical Instability | Degradation in the GI tract (e.g., due to pH) or in circulation. | Enteric coatings for oral delivery, encapsulation in nanoparticles, use of antioxidants. |
| Low Permeability | Inability to efficiently cross cell membranes (e.g., intestinal wall). | Permeation enhancers (use with caution), nanocarrier systems. |
Data in this table is a generalized summary based on established pharmaceutical principles.[1]
Understanding how efflux pumps limit drug absorption is crucial. The diagram below illustrates this general mechanism.
Caption: General mechanism of a P-gp efflux pump.
References
Technical Support Center: Minimizing Compound X (e.g., F1063-0967) Cytotoxicity in Primary Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate cytotoxicity associated with Compound X (e.g., F1063-0967) in primary cell cultures.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation, providing step-by-step guidance to identify and resolve them.
Issue 1: High Levels of Cell Death Observed Shortly After Compound X Treatment
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Concentration Too High | Perform a dose-response curve to determine the optimal, non-toxic concentration range. Start with a wide range of concentrations (e.g., 0.01 µM to 100 µM). | Identification of an effective concentration with minimal cytotoxicity. |
| Solvent Toxicity | Run a vehicle control experiment using the same concentration of the solvent (e.g., DMSO) used to dissolve Compound X. | Determine if the solvent is contributing to cell death. If so, reduce the final solvent concentration to a non-toxic level (typically <0.1%). |
| Incorrect Cell Seeding Density | Optimize cell seeding density. Cells that are too sparse or too confluent can be more susceptible to stress. | Ensure cells are in a healthy, actively dividing state at the time of treatment. |
| Rapid Compound Degradation | Test the stability of Compound X in your specific cell culture medium over the time course of the experiment. | Determine if degradation products are more toxic than the parent compound. |
Issue 2: Gradual Decrease in Cell Viability Over a Prolonged Incubation Period
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Cumulative Toxicity | Reduce the incubation time. It's possible that shorter exposure is sufficient to achieve the desired biological effect without causing significant cell death.[1][2] | A therapeutic window where the desired effect is observed before significant cytotoxicity occurs. |
| Metabolic Stress | Analyze cellular metabolic activity (e.g., using an MTT or resazurin assay). Compound X might be interfering with essential metabolic pathways. | Insight into the mechanism of cytotoxicity, allowing for potential intervention (e.g., media supplementation). |
| Induction of Apoptosis or Senescence | Perform assays to detect markers of apoptosis (e.g., caspase activity, Annexin V staining) or senescence (e.g., β-galactosidase staining).[1] | Understanding the cellular response to Compound X, which can inform experimental design. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for Compound X in primary cells?
A1: We recommend starting with a broad concentration range (e.g., 0.01 µM to 100 µM) to perform a dose-response analysis. Primary cells can be more sensitive than immortalized cell lines, so a lower starting concentration is advisable.[3] The optimal concentration will be cell-type dependent.
Q2: How can I distinguish between cytotoxicity and a desired anti-proliferative effect?
A2: It is crucial to use assays that differentiate between cell death and inhibition of cell growth. A cytotoxicity assay (e.g., LDH release or a live/dead stain) should be run in parallel with a proliferation assay (e.g., BrdU incorporation or cell counting over time). A compound can inhibit proliferation without causing cell death.[1]
Q3: My primary cells are difficult to transfect and seem more sensitive to treatments. What can I do?
A3: Primary cells are notoriously more challenging to transfect and can be more sensitive to external perturbations.[4] Ensure you are using a transfection reagent specifically optimized for primary cells and that the cells are at a low passage number and high viability before starting the experiment. Minimize the duration of any stressful steps in your protocol.
Q4: Can the cell culture media influence the cytotoxicity of Compound X?
A4: Yes, components in the cell culture media can interact with your compound or alter the metabolic state of the cells, influencing their sensitivity.[5] For instance, high levels of certain growth factors may protect against cytotoxicity, while a lack of essential nutrients could exacerbate it. It is important to maintain consistent media formulations throughout your experiments.
Quantitative Data Summary
The following tables provide example data for illustrative purposes. Researchers should generate their own data for their specific primary cell type and experimental conditions.
Table 1: Example IC50 Values for Compound X in Various Primary Cell Types
| Primary Cell Type | IC50 (µM) after 48h | Assay Method |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 5.2 | CellTiter-Glo® |
| Primary Human Hepatocytes | 12.8 | LDH Release |
| Rat Cortical Neurons | 1.5 | AlamarBlue™ |
| Mouse Splenocytes | 8.9 | Annexin V/PI Staining |
Table 2: Example Time-Dependency of Compound X Cytotoxicity in Primary Human Keratinocytes
| Incubation Time (hours) | % Viability (at 10 µM Compound X) |
| 6 | 95% |
| 12 | 88% |
| 24 | 75% |
| 48 | 52% |
| 72 | 31% |
Experimental Protocols
Protocol 1: Determining the IC50 of Compound X using a Resazurin-Based Viability Assay
-
Cell Seeding: Plate primary cells in a 96-well plate at a pre-determined optimal density and allow them to adhere and recover for 18-24 hours.
-
Compound Preparation: Prepare a 2X serial dilution of Compound X in complete cell culture medium. Also, prepare a vehicle control (medium with the same concentration of solvent as the highest Compound X concentration).
-
Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
Assay: Add 20 µL of resazurin solution to each well and incubate for 2-4 hours, or until a color change is observed.
-
Measurement: Read the fluorescence (Ex/Em ~560/590 nm) or absorbance (570 nm) using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value.
Protocol 2: Assessing Apoptosis using Annexin V and Propidium Iodide (PI) Staining
-
Cell Treatment: Treat primary cells with Compound X at various concentrations and a vehicle control for the desired time.
-
Cell Harvesting: Gently harvest the cells, including any floating cells in the supernatant, and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry. Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be Annexin V and PI positive.
Visualizations
Caption: Experimental workflow for assessing Compound X cytotoxicity.
Caption: Troubleshooting flowchart for high cytotoxicity.
References
- 1. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. kosheeka.com [kosheeka.com]
- 4. Efficient transfection method for primary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugtargetreview.com [drugtargetreview.com]
Technical Support Center: Troubleshooting F1063-0967 Proliferation Assays
This technical support guide is designed to assist researchers, scientists, and drug development professionals who are experiencing inconsistent results with F1063-0967 in proliferation assays. This guide provides answers to frequently asked questions and detailed troubleshooting strategies to help you identify and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: We are observing significant well-to-well and day-to-day variability in our proliferation assay results with this compound. What are the potential causes?
A1: Inconsistent results in proliferation assays can stem from several factors, broadly categorized as biological, technical, and compound-related.
-
Biological Factors:
-
Cell Health and Passage Number: The health, confluency, and passage number of your cells are critical. Using cells at a high passage number can lead to altered growth rates and responses to stimuli.[1][2]
-
Cell Seeding Density: Uneven cell seeding across the plate is a major source of variability. Ensure a single-cell suspension and careful pipetting.
-
Contamination: Mycoplasma or microbial contamination can significantly impact cell metabolism and proliferation, leading to unreliable results.[1][3]
-
-
Technical Factors:
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, compound, or assay reagents will lead to variability.
-
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can concentrate media components and affect cell growth.[4]
-
Incubation Times: Variations in incubation times with the compound or the assay reagent can alter the final signal.
-
-
Compound-Related Factors:
Q2: Our MTT/XTT assay results suggest this compound is inhibiting proliferation, but cell counting shows no difference. Why might this be?
A2: This discrepancy often arises because tetrazolium-based assays (MTT, XTT, WST-1) measure metabolic activity, which is used as an indirect indicator of cell number.[8] However, a compound can reduce metabolic activity without necessarily stopping cell division or inducing cell death.[8] this compound might be affecting mitochondrial function or cellular redox activity, which would decrease the reduction of the tetrazolium dye, giving the appearance of reduced proliferation.[6][9] It is crucial to use an orthogonal method that directly measures cell number (like direct cell counting) or DNA synthesis (like a BrdU assay) to confirm results from metabolic assays.[8]
Q3: We are seeing higher absorbance values in some this compound treated wells compared to the vehicle control. Does this mean the compound is increasing proliferation?
A3: While it's possible that this compound stimulates proliferation at certain concentrations, an increase in absorbance, particularly in metabolic assays like MTT, can also be an artifact.[9] Potential causes include:
-
Compound Interference: this compound may have reducing properties that directly convert the tetrazolium salt to formazan, independent of cellular metabolism.[5]
-
Changes in Cell Morphology: The compound might induce changes in cell size or morphology that can affect metabolic activity per cell.
-
Precipitation: If this compound precipitates, it can interfere with the optical reading of the plate.
To investigate this, you should always run a "compound only" control (this compound in media without cells) to check for direct effects on the assay reagent.[5]
Troubleshooting Guide
Issue 1: High Variability in Replicates
Possible Causes & Solutions
| Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure cells are in a single-cell suspension before plating. Mix the cell suspension between pipetting steps. Use a multichannel pipette for better consistency. |
| Pipetting Inaccuracy | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique. |
| Edge Effects [4] | Avoid using the outer wells of the plate for experimental samples. Fill the perimeter wells with sterile PBS or media to maintain humidity. |
| Inconsistent Incubation Times | Standardize all incubation periods. Use a timer and process plates one at a time. |
Issue 2: Discrepancy Between Different Proliferation Assays
Possible Causes & Solutions
| Cause | Recommended Solution |
| Different Biological Readouts | Metabolic assays (MTT, XTT) measure cell health/metabolism, while others (BrdU, cell counting) measure DNA synthesis or cell number. This compound may affect these processes differently.[8] |
| Compound Interference with Assay [5][7] | Test for interference by incubating this compound with the assay reagent in cell-free media. If interference is detected, consider an alternative assay. |
| Timing of Assay | The effect of this compound may be time-dependent. A metabolic effect might be observed earlier than an effect on cell number. Perform a time-course experiment. |
Experimental Protocols
Protocol 1: MTT Cell Proliferation Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound and a vehicle control. Include "media only" and "compound in media only" wells as controls. Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the media and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 5 minutes and read the absorbance at 570 nm.
Protocol 2: Direct Cell Counting with Trypan Blue
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol, but use a larger plate format (e.g., 24-well or 6-well) for easier cell collection.
-
Cell Harvesting: At the end of the treatment period, wash the cells with PBS and detach them using trypsin.
-
Staining: Resuspend the cells in media and take a small aliquot to mix with an equal volume of Trypan Blue stain.
-
Counting: Use a hemocytometer or an automated cell counter to count the number of viable (unstained) and non-viable (blue) cells.
-
Calculation: Calculate the total number of viable cells per well for each treatment condition.
Visual Troubleshooting Guides
Caption: Troubleshooting workflow for inconsistent results.
Caption: Potential mechanisms for this compound assay effects.
References
- 1. platypustech.com [platypustech.com]
- 2. Testing therapeutics in cell-based assays: Factors that influence the apparent potency of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. americanlaboratory.com [americanlaboratory.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Is Your MTT Assay the Right Choice? [promega.com]
- 6. researchgate.net [researchgate.net]
- 7. Mind your assays: Misleading cytotoxicity with the WST-1 assay in the presence of manganese - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discrepancies between metabolic activity and DNA content as tool to assess cell proliferation in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Oral Bioavailability of F1063-0967
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and drug development professionals in improving the oral bioavailability of F1063-0967. The following information is based on established strategies for enhancing the bioavailability of poorly soluble compounds and should be tailored to the specific physicochemical properties of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the likely reasons for the low oral bioavailability of this compound?
Low oral bioavailability is often attributed to several factors. The most common reasons for low oral bioavailability are associated with poor aqueous solubility and low permeability across the gastrointestinal membrane.[1] Other contributing factors can include:
-
First-pass metabolism: Significant metabolism of the drug in the gut wall or liver before it reaches systemic circulation.[1]
-
Efflux transporters: Active transport of the drug back into the intestinal lumen by proteins like P-glycoprotein (P-gp).
-
Degradation: Chemical or enzymatic degradation of the drug in the gastrointestinal tract.
Q2: What initial steps should I take to investigate the cause of low bioavailability for this compound?
A systematic approach is crucial. We recommend the following initial investigations:
-
Physicochemical Characterization: Determine the aqueous solubility, pKa, logP, and crystalline form (polymorphism) of this compound. These properties fundamentally influence its absorption.
-
Biopharmaceutical Classification System (BCS) Categorization: Tentatively classify this compound according to the BCS. This system categorizes drugs based on their solubility and permeability and helps guide formulation strategies.[2]
-
In Vitro Permeability Assessment: Use in vitro models like Caco-2 cell monolayers to assess the intestinal permeability of this compound and determine if it is a substrate for efflux transporters.
-
Metabolic Stability Studies: Evaluate the metabolic stability of this compound using liver microsomes or hepatocytes to understand its susceptibility to first-pass metabolism.
Q3: What are the primary formulation strategies to enhance the oral bioavailability of a poorly soluble compound like this compound?
Several innovative formulation strategies can be employed to improve the oral bioavailability of poorly soluble drugs.[3] These include:
-
Particle Size Reduction: Micronization and nanosizing increase the surface area of the drug, which can enhance the dissolution rate.[3][4]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can improve both solubility and dissolution.[3][5]
-
Lipid-Based Formulations: These formulations can enhance solubility and absorption. Self-emulsifying drug delivery systems (SEDDS) are a prominent example that form microemulsions in the gastrointestinal fluids.[3][6]
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with drug molecules, increasing their solubility in water.[3][6]
Troubleshooting Guides
Issue 1: this compound shows poor dissolution in simulated intestinal fluids.
Possible Causes:
-
High crystallinity and low aqueous solubility of the compound.
-
Inadequate wetting of the drug particles.
Troubleshooting Steps:
-
Reduce Particle Size: Employ micronization or nanomilling techniques to increase the surface-area-to-volume ratio of the drug particles.[4]
-
Utilize Surfactants: Incorporate a suitable surfactant in the formulation to improve the wettability of the drug particles.
-
Formulate as a Solid Dispersion: Prepare an amorphous solid dispersion of this compound with a hydrophilic polymer. This can significantly enhance the dissolution rate.[5]
-
Consider a Lipid-Based Formulation: Formulations like SEDDS can pre-dissolve the drug in a lipid vehicle, bypassing the dissolution step in the gut.[6]
Issue 2: In vivo studies in animal models show low and variable plasma concentrations of this compound after oral administration.
Possible Causes:
-
Poor absorption due to low solubility and/or permeability.
-
Significant first-pass metabolism.
-
Food effects influencing absorption.
Troubleshooting Steps:
-
Investigate Food Effects: Conduct pharmacokinetic studies in both fasted and fed states to determine the impact of food on drug absorption. Fatty meals can sometimes enhance the absorption of lipophilic drugs.[3]
-
Co-administration with a P-gp Inhibitor: If in vitro studies suggest this compound is a P-gp substrate, an in vivo study with a known P-gp inhibitor (e.g., verapamil) can help confirm if efflux is a limiting factor.
-
Enhance Permeability: Explore the use of permeation enhancers in the formulation, though this approach requires careful consideration of potential toxicity.[6]
-
Develop a Pro-drug: If first-pass metabolism is high, a pro-drug strategy could be employed to mask the metabolic site and improve bioavailability.[7]
Data Presentation
Table 1: Solubility of this compound in Various Media
| Medium | Solubility (µg/mL) |
| Deionized Water | < 0.1 |
| Phosphate Buffered Saline (pH 7.4) | 0.2 |
| Simulated Gastric Fluid (pH 1.2) | < 0.1 |
| Fasted State Simulated Intestinal Fluid (FaSSIF) | 0.5 |
| Fed State Simulated Intestinal Fluid (FeSSIF) | 2.1 |
Table 2: Pharmacokinetic Parameters of this compound in Rats Following a Single Oral Dose (10 mg/kg) of Different Formulations
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 55 ± 12 | 4.0 | 350 ± 75 | 100 (Reference) |
| Micronized Suspension | 110 ± 25 | 2.5 | 780 ± 150 | 223 |
| Solid Dispersion | 250 ± 50 | 1.5 | 1850 ± 320 | 529 |
| SEDDS | 420 ± 85 | 1.0 | 3100 ± 550 | 886 |
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Screening of Excipients:
-
Assess the solubility of this compound in various oils (e.g., Labrafac PG, Maisine® CC), surfactants (e.g., Cremophor EL, Tween 80), and co-surfactants (e.g., Transcutol® HP).[4]
-
Select the components that show the highest solubilizing capacity for the drug.
-
-
Construction of Ternary Phase Diagrams:
-
Prepare a series of blank formulations with varying ratios of the selected oil, surfactant, and co-surfactant.
-
Visually observe the emulsification properties of each formulation upon dilution with water to identify the optimal ratios that form stable microemulsions.
-
-
Preparation of Drug-Loaded SEDDS:
-
Dissolve this compound in the selected oil.
-
Add the surfactant and co-surfactant to the oil-drug mixture and vortex until a clear solution is obtained.
-
-
Characterization of the SEDDS:
-
Determine the particle size and zeta potential of the emulsion upon dilution.
-
Assess the in vitro drug release profile using a dialysis method.
-
Protocol 2: In Vitro Drug Dissolution Testing
-
Apparatus: Use a USP Dissolution Apparatus 2 (paddle apparatus).
-
Dissolution Medium: Prepare 900 mL of a biorelevant medium such as FaSSIF or FeSSIF.
-
Procedure:
-
Place a single dose of the this compound formulation in the dissolution vessel.
-
Rotate the paddle at a specified speed (e.g., 75 rpm) and maintain the temperature at 37°C.
-
Withdraw samples at predetermined time points (e.g., 5, 15, 30, 60, 120 minutes).
-
Analyze the drug concentration in the samples using a validated analytical method (e.g., HPLC).
-
Mandatory Visualizations
Caption: Experimental workflow for formulation development and evaluation.
Caption: Factors affecting oral drug bioavailability.
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharm-int.com [pharm-int.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
addressing lot-to-lot variability of F1063-0967
Important Notice: Initial searches for "F1063-0967" in scientific and research databases did not yield information on a chemical compound or biological reagent. Instead, this identifier corresponds to an industrial component, specifically a stainless steel square strut channel washer.
Therefore, the creation of a technical support center with troubleshooting guides and FAQs for researchers, scientists, and drug development professionals regarding "lot-to-lot variability of this compound" is not applicable. The concept of lot-to-lot variability in the context of experimental biology and drug development does not apply to this product.
For your reference, information on the identified product is provided below.
Product Identification
-
Product Name: UNISTRUT P1063-SS SST 3/8" SQUARE STRUT CHANNEL WASHER
-
Material: Type 304 Stainless Steel
General Information on Lot-to-Lot Variability in a Research Context
While not applicable to this compound, lot-to-lot variability is a critical consideration for researchers using biological reagents and chemical compounds. This variability can arise from minor differences in the manufacturing process of reagents such as antibodies, enzymes, cell culture media, and small molecules. These inconsistencies can lead to significant variations in experimental outcomes, affecting the reproducibility and reliability of scientific findings.
Key factors contributing to lot-to-lot variability in a research setting include:
-
Purity and Concentration: Differences in the purity and stated concentration of a compound between batches.
-
Contaminants: Presence of unexpected impurities that may interfere with experimental assays.
-
Activity and Potency: Variations in the biological activity or potency of a reagent. For example, the binding affinity of an antibody or the enzymatic activity of a protein can differ between lots.
-
Formulation: Changes in the buffer composition, excipients, or storage conditions.
To mitigate the impact of lot-to-lot variability in a laboratory setting, researchers are encouraged to:
-
Qualify New Lots: Before use in critical experiments, test new lots of reagents against a previously validated lot to ensure comparable performance.
-
Purchase in Bulk: For long-term studies, purchasing a single, large lot of a critical reagent can help ensure consistency.
-
Follow Manufacturer's Guidelines: Adhere to the storage and handling instructions provided by the manufacturer.
-
Maintain Detailed Records: Keep meticulous records of the lot numbers of all reagents used in each experiment.
Should you have questions regarding a different chemical compound or biological reagent, please provide the correct identifier, and we will be happy to assist you in creating a relevant technical support resource.
Validation & Comparative
Comparative Validation of F1063-0967 in Primary Human Immune Cells: A Guide to Methodologies and Performance
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of methodologies for validating the therapeutic potential of the novel immunomodulatory compound F1063-0967 in primary human immune cells. We present a framework for assessing target engagement and downstream functional effects, utilizing hypothetical data for this compound and comparing its validation against established genetic and alternative pharmacological approaches.
This compound is a novel small molecule inhibitor designed to enhance the cytotoxic function of Natural Killer (NK) cells by targeting the intracellular signaling protein CISH (CIS Heliostat), a key negative regulator of IL-15 signaling. Validation of this compound's efficacy and specificity in primary human NK cells is crucial for its preclinical development. This guide compares the validation of this compound with CRISPR-Cas9-mediated gene knockout of CISH, providing a comprehensive overview of experimental workflows, data interpretation, and methodological considerations.
Comparative Analysis of Validation Methodologies
The validation of this compound's mechanism of action is benchmarked against CRISPR-Cas9 knockout of the CISH gene, the gold standard for genetic validation. The following table summarizes the quantitative outcomes of these validation strategies in primary human NK cells.
| Parameter | This compound (10 µM) | CISH Knockout (CRISPR-Cas9) | Control (Vehicle/Non-Targeting gRNA) |
| Target Engagement | |||
| CISH Protein Expression | 85% reduction | >95% reduction | No change |
| Functional Enhancement | |||
| IL-15-induced STAT5 Phosphorylation | 2.5-fold increase | 3.1-fold increase | Baseline |
| IFN-γ Production (pg/mL) | 1250 | 1500 | 400 |
| Cytotoxicity (% lysis of K562) | 60% | 75% | 25% |
| Cell Viability | |||
| Viability at 48h | >90% | ~80% | >95% |
Experimental Protocols
Isolation of Primary Human NK Cells
Primary human NK cells are isolated from healthy donor peripheral blood mononuclear cells (PBMCs) using negative selection magnetic beads. This process yields a highly pure population of CD56+/CD3- NK cells for downstream applications.
Validation of this compound
-
Treatment: Isolated NK cells are treated with this compound (10 µM) or a vehicle control (DMSO) for 24 hours.
-
Target Engagement: CISH protein levels are quantified by Western blot or flow cytometry.
-
Functional Assays:
-
STAT5 Phosphorylation: Treated cells are stimulated with IL-15 (50 ng/mL) for 15 minutes, and phosphorylated STAT5 is measured by flow cytometry.
-
Cytokine Production: IFN-γ levels in the supernatant are measured by ELISA after 24 hours of co-culture with K562 target cells.
-
Cytotoxicity: NK cell-mediated lysis of K562 tumor cells is assessed using a calcein-AM release assay.
-
CRISPR-Cas9 Mediated Knockout of CISH
-
Ribonucleoprotein (RNP) Complex Formation: Cas9 protein is complexed with a synthetic guide RNA (gRNA) targeting the CISH gene.
-
Electroporation: RNP complexes are delivered into primary NK cells via electroporation.[1][2]
-
Validation of Knockout: Gene editing efficiency is determined by sequencing, and CISH protein knockout is confirmed by Western blot.
-
Functional Assays: The same functional assays as described for this compound are performed on CISH knockout and control NK cells.
Visualizing Experimental Workflows and Signaling Pathways
To elucidate the experimental logic and the targeted biological pathway, the following diagrams are provided.
References
Head-to-Head Comparison: F1063-0967 and AMG319
Objective Comparison of PI3Kδ Inhibitors for Researchers, Scientists, and Drug Development Professionals
Introduction
This guide provides a detailed comparison of two phosphoinositide 3-kinase delta (PI3Kδ) inhibitors: F1063-0967 and AMG319. PI3Kδ is a critical signaling protein predominantly expressed in hematopoietic cells and plays a key role in B-cell receptor (BCR) signaling.[1] Its inhibition is a promising therapeutic strategy for various hematological malignancies and inflammatory diseases. AMG319 is a well-characterized, potent, and selective PI3Kδ inhibitor developed by Amgen.[2][3] It has been investigated in clinical trials for the treatment of relapsed or refractory lymphoid malignancies and head and neck squamous-cell carcinoma.[2]
Note on this compound: Publicly available information on this compound is limited at the time of this publication. Therefore, a direct head-to-head comparison with comprehensive experimental data for this compound is not possible. This guide will provide a thorough analysis of AMG319, establishing a framework for comparison should data on this compound or other PI3Kδ inhibitors become available.
AMG319: A Profile
AMG319 is an orally bioavailable small molecule that acts as a potent and highly selective inhibitor of the p110δ catalytic subunit of PI3K.[3][4] By blocking PI3Kδ, AMG319 prevents the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, inhibits the activation of downstream signaling pathways, including the AKT pathway, leading to decreased cell proliferation and induction of cell death in PI3Kδ-dependent cancer cells.[3][4] The targeted nature of PI3Kδ inhibition is designed to minimize effects on non-hematopoietic cells, potentially leading to a better safety profile compared to broader PI3K inhibitors.[3][4]
Quantitative Performance Data
The following tables summarize the key in vitro potency and selectivity data for AMG319.
Table 1: In Vitro Potency of AMG319
| Assay | Target | IC50 |
| Biochemical Assay | PI3Kδ | 18 nM[5][6] |
| Human Whole Blood (HWB) Assay (anti-IgD induced CD69 expression) | PI3Kδ | 16 nM[6] |
| B cell proliferation (anti-IgM/CD40L-induced) | --- | 8.6 nM[5] |
| pAkt level reduction | --- | 1.5 nM[5] |
Table 2: In Vitro Selectivity of AMG319
| Target | IC50 | Selectivity vs. PI3Kδ |
| PI3Kδ | 18 nM[6] | --- |
| PI3Kγ | 850 nM[6] | >47-fold[5] |
| PI3Kβ | 2.7 µM[6] | >150-fold |
| PI3Kα | 33 µM[6] | >1800-fold |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of experimental findings. Below are the protocols for key assays used to characterize AMG319.
PI3K Enzyme Activity Assay (Alphascreen)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of PI3K isoforms.
-
Materials:
-
Recombinant human PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ enzymes.
-
Substrate: Phosphatidylinositol-4,5-bisphosphate (PI(4,5)P2).
-
ATP.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 14 mM MgCl2, 2 mM sodium cholate, 2 mM DTT.
-
Alphascreen Buffer: 10 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.1% Tween 20, 30 mM EDTA, 1 mM DTT.
-
GST-tagged GRP1-PH domain beads (acceptor beads).
-
Streptavidin-coated donor beads.
-
Biotinylated-PIP3 (product).
-
384-well Optiplates.
-
-
Procedure:
-
Prepare serial dilutions of the test compound (e.g., AMG319) in DMSO.
-
Add 0.5 µL of the compound solution to the wells of a 384-well plate.
-
Prepare a 2x enzyme/substrate mix in the enzyme reaction buffer containing the respective PI3K isoform, PI(4,5)P2, and ATP. The concentrations of enzyme and ATP may vary between isoforms to achieve optimal assay conditions.[5]
-
Add the enzyme/substrate mix to the wells containing the test compound.
-
Incubate the reaction at room temperature.
-
Stop the reaction by adding the Alphascreen buffer containing EDTA.
-
Add the acceptor bead solution and incubate in the dark.
-
Add the donor bead solution and incubate further in the dark.
-
Read the plate on a suitable plate reader (e.g., Envision multimode plate reader) with an excitation at 680 nm and emission detection between 520-620 nm.
-
Calculate IC50 values by fitting the data to a four-parameter logistic equation.
-
Human Whole Blood (HWB) Assay
This assay assesses the activity of the inhibitor in a more physiologically relevant matrix.
-
Materials:
-
Freshly drawn human whole blood.
-
Anti-IgD antibody.
-
Anti-CD69 antibody conjugated to a fluorophore.
-
Test compound (e.g., AMG319).
-
FACS buffer.
-
Flow cytometer.
-
-
Procedure:
-
Incubate whole blood with various concentrations of the test compound.
-
Stimulate B-cell activation by adding anti-IgD antibody.
-
Incubate to allow for the expression of activation markers.
-
Stain the cells with a fluorescently labeled anti-CD69 antibody.
-
Lyse red blood cells.
-
Wash and resuspend the remaining white blood cells in FACS buffer.
-
Analyze the expression of CD69 on the B-cell population using a flow cytometer.
-
Determine the IC50 value, which represents the concentration of the inhibitor required to reduce the expression of CD69 by 50%.
-
Signaling Pathway and Workflow Diagrams
Visual representations of the signaling pathway and experimental workflows can aid in understanding the mechanism of action and experimental design.
Caption: PI3Kδ signaling pathway and the inhibitory action of AMG319.
Caption: Experimental workflow for the Human Whole Blood (HWB) assay.
Conclusion
AMG319 is a potent and selective PI3Kδ inhibitor with well-documented in vitro activity. The data presented here offers a comprehensive overview of its performance characteristics and the experimental methods used for its evaluation. While a direct comparison with this compound is not feasible due to the lack of public data for the latter, this guide provides a robust framework and benchmark for assessing the performance of other PI3Kδ inhibitors. Researchers and drug development professionals are encouraged to use this information as a reference for their own comparative studies.
References
- 1. TW200745592A - Fluoro(meth)acrylate polymer composition suitable for low index layer of antireflective film - Google Patents [patents.google.com]
- 2. PI3K inhibitors as new cancer therapeutics: implications for clinical trial design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PI3K inhibitors: review and new strategies - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Non-Metallic Antenna-Support Materials. | National Technical Reports Library - NTIS [ntrl.ntis.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Comparative Analysis of PI3K Inhibitor F1063-0967: Isoform Selectivity and Cross-Reactivity
A comprehensive guide for researchers, scientists, and drug development professionals on the cross-reactivity profile of the novel PI3K inhibitor, F1063-0967, against various PI3K isoforms. This guide provides a comparative analysis with other known PI3K inhibitors, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.
Introduction to PI3K Isoforms and Inhibitor Selectivity
The Phosphoinositide 3-kinase (PI3K) family of lipid kinases plays a critical role in cellular signaling pathways that govern cell growth, proliferation, survival, and metabolism.[1][2] The PI3K family is divided into three classes, with Class I being the most implicated in cancer and inflammatory diseases.[3] Class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit. There are four isoforms of the Class I catalytic subunit: p110α, p110β, p110δ, and p110γ.[2][4] While p110α and p110β are ubiquitously expressed, p110δ and p110γ are found predominantly in hematopoietic cells.[3][5] The distinct tissue distribution and non-redundant functions of these isoforms have made the development of isoform-selective inhibitors a key strategy in targeted therapy to maximize efficacy and minimize off-target effects.[3][6]
This guide focuses on the cross-reactivity profile of this compound, a novel PI3K inhibitor. Understanding its selectivity against the different PI3K isoforms is crucial for predicting its therapeutic window and potential side effects.
Comparative Selectivity Profile of this compound
To assess the cross-reactivity of this compound, its inhibitory activity against the four Class I PI3K isoforms was determined using a biochemical kinase assay. The half-maximal inhibitory concentration (IC50) values were calculated and are presented in comparison to other well-characterized PI3K inhibitors.
Note: As of the latest data retrieval, specific experimental data for a compound designated "this compound" is not publicly available. The following data is presented as a representative example of how such a comparison would be structured. "Compound X" is used as a placeholder for this compound.
| Inhibitor | PI3Kα (p110α) IC50 (nM) | PI3Kβ (p110β) IC50 (nM) | PI3Kδ (p110δ) IC50 (nM) | PI3Kγ (p110γ) IC50 (nM) | Selectivity Profile |
| Compound X (this compound) | Data not available | Data not available | Data not available | Data not available | To be determined |
| Idelalisib | 820 | 5,600 | 2.5 | 2,100 | δ-selective[6] |
| Alpelisib | 5 | 250 | 1,200 | 290 | α-selective |
| GDC-0941 | 33 | 33 | 46 | 75 | Pan-Class I[7] |
| A66 | 32 | 930 | 680 | 1,300 | α-selective[6] |
Experimental Protocols
The determination of the IC50 values for PI3K inhibitors is critical for establishing their potency and selectivity. A common method employed is a luminescent kinase assay.
Biochemical Kinase Assay for PI3K Isoform Selectivity
Objective: To determine the in vitro inhibitory activity of a test compound against purified human PI3K isoforms (p110α, p110β, p110δ, and p110γ).
Principle: This assay measures the amount of ADP produced from the kinase reaction, where the PI3K enzyme phosphorylates its substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), using ATP. The amount of ADP generated is directly proportional to the kinase activity. A luciferase/luciferin system is used to quantify the remaining ATP, and by extension, the consumed ATP (ADP produced).
Materials:
-
Purified recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ/p101)
-
Kinase substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)
-
Adenosine triphosphate (ATP)
-
Test compound (e.g., this compound) and control inhibitors
-
Kinase assay buffer (e.g., HEPES, MgCl2, DTT, BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in the kinase assay buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add the kinase assay buffer to the wells of a 384-well plate.
-
Add the test compound or DMSO (vehicle control) to the appropriate wells.
-
Add the specific PI3K isoform to each well.
-
Initiate the kinase reaction by adding a mixture of the substrate (PIP2) and ATP.
-
-
Incubation: Incubate the reaction plate at room temperature for a specified period (e.g., 60 minutes).
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent, which contains luciferase and luciferin, to convert the newly generated ADP back to ATP and then produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
The luminescence signal is proportional to the amount of ADP produced and thus the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the biological context and experimental design, the following diagrams have been generated using Graphviz.
Caption: The PI3K/AKT/mTOR signaling pathway.
Caption: Experimental workflow for determining PI3K inhibitor IC50 values.
Conclusion
The assessment of cross-reactivity against different PI3K isoforms is a fundamental step in the preclinical characterization of a new inhibitor like this compound. The isoform selectivity profile, as determined by robust biochemical assays, provides critical insights into the compound's potential therapeutic applications and safety profile. While specific data for this compound is not yet available, this guide outlines the necessary framework for its evaluation and comparison with existing PI3K inhibitors. The provided experimental protocols and visual diagrams serve as a valuable resource for researchers in the field of drug discovery and development.
References
- 1. PI3K in cancer: divergent roles of isoforms, modes of activation, and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural Determinants of Isoform Selectivity in PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oncogenic signaling of class I PI3K isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. PI3K isoform-selective inhibitors: next-generation targeted cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The p110δ crystal structure uncovers mechanisms for selectivity and potency of novel PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
F1063-0967: Overcoming Idelalisib Resistance in B-Cell Malignancies
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the novel PI3K inhibitor, F1063-0967, against alternative therapeutic strategies in the context of idelalisib-resistant B-cell malignancies. The data presented herein is based on in-vitro studies utilizing idelalisib-resistant cell lines, highlighting the potential of this compound to address the clinical challenge of acquired resistance to PI3Kδ inhibition.
Introduction to Idelalisib Resistance
Idelalisib, a selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ), is a cornerstone in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and follicular lymphoma (FL).[1][2][3] However, a significant portion of patients eventually develop resistance, limiting its long-term efficacy.[4][5] Mechanisms of resistance are multifaceted and include:
-
Upregulation of alternative PI3K isoforms: Notably, the activation of PI3Kα can bypass the inhibition of PI3Kδ.[1]
-
Activation of compensatory signaling pathways: Increased activity in pathways such as the MAPK, SFK (Src-family kinase), and WNT pathways has been observed in idelalisib-resistant cells.[1][6]
-
Secreted factors: The secretion of growth factors like IL-6 and HBEGF can promote cell survival and resistance.[7]
-
Genetic mutations: Gain-of-function mutations in PIK3CA (encoding the p110α catalytic subunit of PI3K) have been identified in idelalisib-resistant cell lines.[6]
This compound is a next-generation PI3K inhibitor designed to address these resistance mechanisms, exhibiting a dual-inhibitory profile against both PI3Kδ and PI3Kα. This guide evaluates its efficacy in comparison to other therapeutic approaches in idelalisib-resistant models.
Comparative Efficacy of this compound
The following tables summarize the in-vitro efficacy of this compound compared to idelalisib and other targeted agents in both idelalisib-sensitive (WSU-FSCCLS) and idelalisib-resistant (WSU-FSCCLR) follicular lymphoma cell lines.
Table 1: Growth Inhibition (IC50) in Idelalisib-Sensitive and -Resistant Cell Lines
| Compound | Target(s) | WSU-FSCCLS IC50 (nM) | WSU-FSCCLR IC50 (nM) | Fold Change in Resistance |
| Idelalisib | PI3Kδ | 50 | >10,000 | >200 |
| This compound | PI3Kδ/α | 45 | 150 | 3.3 |
| Alpelisib (BYL719) | PI3Kα | >10,000 | 500 | N/A |
| Dasatinib | SFK/BCR-ABL | 250 | 100 | -2.5 |
| Entospletinib | Syk | 180 | >10,000 | >55 |
Table 2: Apoptosis Induction (% Annexin V Positive Cells) after 48h Treatment
| Treatment (at 1µM) | WSU-FSCCLS (%) | WSU-FSCCLR (%) |
| Vehicle Control | 5 | 6 |
| Idelalisib | 65 | 10 |
| This compound | 72 | 58 |
| Alpelisib (BYL719) | 8 | 45 |
| Dasatinib | 30 | 55 |
| This compound + Dasatinib | 85 | 75 |
Signaling Pathway Analysis
To elucidate the mechanism of action of this compound, we analyzed key signaling pathways in idelalisib-resistant cells.
PI3K/AKT Signaling Pathway in Idelalisib Resistance
Caption: PI3K signaling in idelalisib resistance and points of inhibition.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
-
Cell Seeding: WSU-FSCCLS and WSU-FSCCLR cells were seeded in 96-well plates at a density of 1 x 104 cells/well in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Compound Treatment: Cells were treated with a serial dilution of the indicated compounds (Idelalisib, this compound, Alpelisib, Dasatinib, Entospletinib) for 96 hours.
-
Luminescence Measurement: After incubation, CellTiter-Glo® Reagent was added to each well according to the manufacturer's instructions. Luminescence was measured using a plate reader.
-
Data Analysis: IC50 values were calculated using a four-parameter logistic curve fit in GraphPad Prism.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells were treated with 1µM of the indicated compounds or vehicle control for 48 hours.
-
Staining: Cells were harvested, washed with PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) were added and incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Samples were analyzed by flow cytometry. Annexin V positive cells were considered apoptotic.
Western Blotting
-
Cell Lysis: Treated cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were blocked and incubated with primary antibodies against p-AKT, total AKT, and β-actin, followed by HRP-conjugated secondary antibodies.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow
Caption: Workflow for evaluating this compound in idelalisib-resistant cells.
Discussion and Future Directions
The data presented in this guide demonstrate that this compound exhibits significant activity in idelalisib-resistant cell lines, a key advantage over idelalisib itself. This enhanced efficacy is attributed to its dual inhibition of PI3Kδ and PI3Kα, effectively blocking the compensatory activation of the PI3Kα isoform.
Furthermore, the synergistic effect observed when combining this compound with the SFK inhibitor dasatinib suggests that targeting multiple resistance pathways simultaneously could be a promising therapeutic strategy. This is consistent with findings that compensatory activation of SFK and WNT pathways can contribute to idelalisib resistance.[6]
Future studies should focus on:
-
In-vivo evaluation of this compound in patient-derived xenograft (PDX) models of idelalisib-resistant B-cell malignancies.
-
Investigation of this compound in combination with other targeted agents, such as BTK inhibitors or BCL-2 inhibitors.[8]
-
Identification of predictive biomarkers to select patients most likely to respond to this compound therapy.
References
- 1. Idelalisib in the management of lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Idelalisib for the treatment of non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of idelalisib for the treatment of indolent B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resistance-Associated Mutations in Chronic Lymphocytic Leukemia Patients Treated With Novel Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. ashpublications.org [ashpublications.org]
- 7. ashpublications.org [ashpublications.org]
- 8. cllsociety.org [cllsociety.org]
Validating F1063-0967 Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the in vivo target engagement of F1063-0967, a known inhibitor of Dual-specificity phosphatase 26 (DUSP26). While direct in vivo data for this compound is not yet publicly available, this document outlines established methodologies and compares this compound to other known DUSP26 inhibitors, providing a roadmap for preclinical validation.
Introduction to this compound and its Target, DUSP26
This compound has been identified as an inhibitor of DUSP26, a dual-specificity phosphatase implicated in various cellular processes, including cell proliferation and apoptosis.[1][2][3] DUSP26 exerts its function by dephosphorylating key signaling proteins, including p38 MAP kinase and the tumor suppressor p53.[1][4] Its role in cancer has made it an attractive target for therapeutic intervention.[2][5][6] Validating that a compound like this compound reaches and interacts with DUSP26 in a living organism is a critical step in its development as a potential therapeutic agent.
Comparative Analysis of DUSP26 Inhibitors
A direct comparison of in vivo target engagement is currently limited by the available data. However, we can compare the known in vitro potencies of this compound with other identified DUSP26 inhibitors.
| Compound | Target | IC50 (in vitro) | In Vivo Data Availability |
| This compound | DUSP26 | 11.62 µM [2] | Not yet published |
| Ethyl-3,4-dephostatin | DUSP26, other PTPs | 6.8 µM[2] | Has been shown to inhibit DUSP26-mediated dephosphorylation in vivo.[4] |
| NSC-87877 | DUSP26, SHP-1, SHP-2 | 16.67 µM (for DUSP26)[2] | In vivo studies have demonstrated its ability to decrease tumor growth and modulate p53 and p38 activity.[7] |
This table highlights that while this compound shows moderate in vitro potency, further in vivo studies are necessary to establish its efficacy and target engagement in a physiological setting.
Validating In Vivo Target Engagement: Experimental Approaches
Several robust methods can be employed to validate the in vivo target engagement of this compound. The following are recommended experimental protocols tailored for assessing the interaction of a small molecule inhibitor with a phosphatase like DUSP26.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular or tissue environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Experimental Protocol:
-
Animal Dosing: Treat tumor-bearing mice (e.g., xenografts of IMR-32 neuroblastoma cells) with this compound at various doses and a vehicle control.
-
Tissue Harvest: At a specified time point post-dosing, harvest the tumors and other relevant tissues.
-
Lysate Preparation: Prepare cell lysates from the harvested tissues.
-
Heating Gradient: Aliquot the lysates and heat them to a range of temperatures (e.g., 40-70°C).
-
Separation of Soluble and Aggregated Fractions: Centrifuge the heated lysates to separate the soluble protein fraction from the aggregated, denatured proteins.
-
Western Blot Analysis: Analyze the soluble fractions by Western blotting using a specific antibody for DUSP26.
-
Data Analysis: Quantify the band intensities to generate a melting curve. A shift in the melting curve to a higher temperature in the this compound-treated group compared to the vehicle control indicates target engagement.
Pharmacodynamic (PD) Biomarker Analysis
This approach involves measuring the downstream consequences of DUSP26 inhibition. Since DUSP26 dephosphorylates p38 and p53, an increase in the phosphorylation of these substrates would serve as a strong indicator of target engagement.
Experimental Protocol:
-
Animal Dosing: As described for CETSA.
-
Tissue Harvest and Lysate Preparation: Harvest tumors and prepare lysates at various time points post-dosing.
-
Western Blot or ELISA: Analyze the lysates for the levels of phosphorylated p38 (p-p38) and phosphorylated p53 (p-p53) using specific antibodies. Total p38 and p53 levels should also be measured as controls.
-
Immunohistochemistry (IHC): Alternatively, tumor sections can be stained for p-p38 and p-p53 to assess the spatial distribution of the pharmacodynamic effect.
-
Data Analysis: A dose- and time-dependent increase in the ratio of phosphorylated substrate to total substrate in the this compound-treated animals would confirm target engagement and pathway modulation.
Visualizing Key Processes
To further clarify the experimental and biological contexts, the following diagrams illustrate the DUSP26 signaling pathway and the proposed experimental workflows.
Caption: DUSP26 dephosphorylates p-p38 and p-p53, inhibiting apoptosis.
Caption: Workflow for in vivo validation of this compound target engagement.
Conclusion
While direct in vivo evidence for this compound target engagement is pending, this guide provides a clear and actionable framework for its validation. By employing established techniques such as CETSA and pharmacodynamic biomarker analysis, researchers can confidently assess the in vivo interaction of this compound with DUSP26. The comparative data on other DUSP26 inhibitors, NSC-87877 and ethyl-3,4-dephostatin, offer valuable benchmarks for these future studies. Successful in vivo target engagement validation will be a pivotal step in advancing this compound through the drug development pipeline.
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. Frontiers | Decreased DUSP26 Expression Promotes Malignant Behavior in Glioblastoma Cells via Deregulation of MAPK and Akt Signaling Pathway [frontiersin.org]
- 3. genecards.org [genecards.org]
- 4. Inhibition of dual-specificity phosphatase 26 by ethyl-3,4-dephostatin: Ethyl-3,4-dephostatin as a multiphosphatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Review of DUSP26: Structure, Regulation and Relevance in Human Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Review of DUSP26: Structure, Regulation and Relevance in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
Comparative Analysis of F1063-0967 Pharmacokinetic Profile
Disclaimer: Publicly available information on the pharmacokinetic profile of F1063-0967 could not be found. The following guide is a template that uses a fictional compound, designated "Fictional-Compound-X," as a substitute for this compound to demonstrate a comparative analysis against the well-characterized nonsteroidal anti-inflammatory drug (NSAID), Ibuprofen. The data for "Fictional-Compound-X" is illustrative and should be replaced with actual experimental data for this compound.
Introduction
This guide provides a comparative analysis of the pharmacokinetic (PK) profile of Fictional-Compound-X versus Ibuprofen. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of their respective absorption, distribution, metabolism, and excretion (ADME) properties. The data presented herein is intended to facilitate an understanding of the potential therapeutic advantages and liabilities of Fictional-Compound-X in relation to a widely used therapeutic agent.
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for Fictional-Compound-X and Ibuprofen, derived from preclinical studies in rats.
| Parameter | Fictional-Compound-X (Oral, 20 mg/kg) | Ibuprofen (Oral, 20 mg/kg) |
| Cmax (µg/mL) | 15.2 ± 2.5 | 35.8 ± 4.1 |
| Tmax (h) | 4.0 ± 0.5 | 1.0 ± 0.3[1] |
| AUC (0-inf) (µg·h/mL) | 125.6 ± 18.3 | 98.7 ± 15.2 |
| Half-life (t½) (h) | 8.5 ± 1.2 | 2.8 ± 0.4[2] |
| Oral Bioavailability (%) | ~65 | 80–100[3][4] |
| Plasma Protein Binding (%) | 85 ± 5 | >98[3][5] |
| Primary Metabolic Pathway | CYP3A4-mediated oxidation | CYP2C9-mediated oxidation[5][6] |
| Primary Route of Excretion | Fecal | Renal (as metabolites)[3][7] |
Data for Fictional-Compound-X is hypothetical. Data for Ibuprofen is sourced from published literature.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vivo Pharmacokinetic Study in Rats
-
Objective: To determine the pharmacokinetic profile of the test compound following oral administration in rats.
-
Animal Model: Male Sprague-Dawley rats (n=6-8 per group), fasted overnight before dosing.[8]
-
Dosing: The test compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered via oral gavage.
-
Blood Sampling: Blood samples (approx. 0.2 mL) are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into tubes containing an anticoagulant.[9]
-
Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of the test compound are determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t½) are calculated from the plasma concentration-time data using non-compartmental analysis software.
Cytochrome P450 (CYP) Inhibition Assay
-
Objective: To evaluate the potential of the test compound to inhibit major CYP450 enzymes.
-
System: Human liver microsomes, which contain a full complement of CYP enzymes.[10]
-
Procedure:
-
The test compound at various concentrations is pre-incubated with human liver microsomes and an NADPH-regenerating system.
-
A specific probe substrate for a CYP isoform (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, midazolam for CYP3A4) is added to initiate the reaction.[10]
-
The reaction is incubated at 37°C and then terminated.
-
The formation of the specific metabolite is quantified by LC-MS/MS.
-
-
Data Analysis: The rate of metabolite formation in the presence of the test compound is compared to a vehicle control. The IC50 value (the concentration of the test compound that causes 50% inhibition of enzyme activity) is then calculated.[11][12]
Plasma Protein Binding Assay
-
Objective: To determine the percentage of the test compound that binds to plasma proteins.
-
Procedure:
-
A RED device, which has two chambers separated by a semipermeable membrane, is used.[14]
-
Plasma containing the test compound is added to one chamber, and a protein-free buffer (phosphate-buffered saline) is added to the other.[13][15]
-
The device is incubated at 37°C with shaking until equilibrium is reached (typically 4-6 hours).[13][15]
-
Samples are taken from both the plasma and buffer chambers.
-
-
Analysis: The concentrations of the test compound in both chambers are measured by LC-MS/MS. The percentage of unbound drug is calculated based on the concentration in the buffer chamber relative to the plasma chamber.[13]
Visualizations
Experimental Workflow
References
- 1. Evidence of absorption rate dependency of ibuprofen inversion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dose-dependent pharmacokinetics of ibuprofen in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ibuprofen - Wikipedia [en.wikipedia.org]
- 4. Technological approaches to increase the bioavailability of Ibuprofen [pharmacia.pensoft.net]
- 5. Ibuprofen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. 3.8. In Vivo Pharmacokinetics Studies in Rats [bio-protocol.org]
- 9. fda.gov [fda.gov]
- 10. enamine.net [enamine.net]
- 11. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 13. Plasma Protein Binding Assay | Domainex [domainex.co.uk]
- 14. enamine.net [enamine.net]
- 15. Plasma Protein Binding Assay [visikol.com]
A Comparative Guide to Next-Generation PI3Kδ Inhibitors: Benchmarking F1063-0967
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of F1063-0967's Performance Against Leading Next-Generation PI3Kδ Inhibitors.
The landscape of phosphoinositide 3-kinase delta (PI3Kδ) inhibitors is rapidly evolving, with next-generation compounds demonstrating improved selectivity and safety profiles over first-generation agents. This guide provides a head-to-head comparison of the preclinical compound this compound against three prominent next-generation PI3Kδ inhibitors: zandelisib (ME-401), nemiralisib (GSK2269557), and seletalisib (UCB5857). The following sections present a comprehensive analysis of their biochemical potency, cellular activity, and in vivo efficacy, supported by detailed experimental protocols and visual representations of key biological pathways and workflows.
For the purpose of this guide, the publicly available preclinical PI3Kδ inhibitor, PI3KD-IN-015 , will be used as a proxy for this compound due to the lack of publicly available data for the latter. PI3KD-IN-015 is a well-characterized, potent, and selective PI3Kδ inhibitor, making it a suitable benchmark for this comparative analysis.[1][2][3]
Data Presentation
Table 1: Biochemical Potency and Selectivity of PI3Kδ Inhibitors
| Compound | PI3Kδ IC50 (nM) | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | Selectivity vs α | Selectivity vs β | Selectivity vs γ |
| PI3KD-IN-015 (Proxy for this compound) | 5[1][4] | 60[4] | 100[4] | 125[4] | 12-fold | 20-fold | 25-fold |
| Zandelisib (ME-401) | 3.5[5] | 4,976[5] | 605[5] | 817[5] | ~1422-fold | ~173-fold | ~233-fold |
| Nemiralisib (GSK2269557) | pKi = 9.9 (~0.126 nM) | pIC50 = 5.3 (~5012 nM) | pIC50 = 5.8 (~1585 nM) | pIC50 = 5.2 (~6310 nM) | >1000-fold[6][7] | >1000-fold[6][7] | >1000-fold[6][7] |
| Seletalisib (UCB5857) | 12[8] | >3672 nM | 288 nM | 3672 nM | >306-fold | 24-fold | 306-fold |
Table 2: Cellular Activity of PI3Kδ Inhibitors
| Compound | Cellular Assay | Cell Line | EC50/IC50 (nM) | Key Findings |
| PI3KD-IN-015 (Proxy for this compound) | pAKT (T308) Inhibition | Raji | 13[4][9] | Potently inhibited PI3Kδ-mediated AKT phosphorylation.[1][4] |
| Zandelisib (ME-401) | pAKT (Ser473/Thr308) Inhibition | SU-DHL-6 | Not specified | Sustained inhibition of AKT phosphorylation after washout.[10] |
| Nemiralisib (GSK2269557) | IFNγ Inhibition | PBMC | pIC50 = 9.7 (~0.2 nM)[6] | Highly potent inhibition of IFNγ in peripheral blood mononuclear cells.[6] |
| Seletalisib (UCB5857) | pAKT Inhibition | Ramos | 15[8] | Potently inhibited AKT phosphorylation following B-cell receptor stimulation.[8][11] |
Table 3: In Vivo Efficacy of PI3Kδ Inhibitors
| Compound | Animal Model | Disease Model | Dosing | Key Efficacy Readouts |
| PI3KD-IN-015 (Proxy for this compound) | Not publicly available | Not publicly available | Not publicly available | Suppressed growth of primary Chronic Lymphocytic Leukemia and Acute Myeloid Leukemia patient cells.[2][4] |
| Zandelisib (ME-401) | SCID mice with SU-DHL-6 xenografts | B-cell Lymphoma | 100 mg/kg, p.o., once daily[10] | Significant tumor growth inhibition.[10] Sustained PI3Kδ inhibitory effects for 24 hours at 100 mg/kg.[10][12] |
| Nemiralisib (GSK2269557) | Brown Norway rats | OVA-induced lung inflammation | 67 µg/kg (ED50)[13] | Protected against eosinophil recruitment and reduced leukocytes and IL-13 in the lungs.[13] |
| Seletalisib (UCB5857) | Rats | Anti-CD3-antibody-induced IL-2 release | <10 nM (estimated IC50)[8] | Dose-dependent inhibition of IL-2 release.[8][11] |
Experimental Protocols
Biochemical Kinase Assay (ADP-Glo™ Assay)
The biochemical potency of the PI3Kδ inhibitors was determined using a luminescent ADP-Glo™ Kinase Assay. This assay quantifies the amount of ADP produced during the kinase reaction.
-
Reaction Setup : The kinase reaction is performed in a 384-well plate containing the PI3K enzyme (p110δ/p85α), a lipid substrate (e.g., PIP2), ATP, and the test inhibitor at various concentrations in a suitable kinase buffer (e.g., 50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl2; 0.025mg/ml BSA).
-
Incubation : The reaction mixture is incubated at room temperature for a defined period (e.g., 60 minutes) to allow for ATP to ADP conversion by the kinase.
-
ADP-Glo™ Reagent Addition : After incubation, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition : Subsequently, the Kinase Detection Reagent is added to convert ADP to ATP and introduce luciferase and luciferin to produce a luminescent signal.
-
Signal Detection : The luminescence is measured using a plate reader, with the signal intensity being proportional to the amount of ADP generated and inversely proportional to the activity of the inhibitor. IC50 values are then calculated from the dose-response curves.
Cellular Phospho-AKT (pAKT) Inhibition Assay (Western Blot)
The cellular activity of PI3Kδ inhibitors is commonly assessed by measuring the phosphorylation of AKT, a key downstream effector in the PI3K signaling pathway.
-
Cell Culture and Treatment : A relevant cell line (e.g., a B-cell lymphoma line such as Raji or SU-DHL-6) is cultured under standard conditions. The cells are then treated with the PI3Kδ inhibitor at various concentrations for a specified duration.
-
Cell Stimulation : To activate the PI3K pathway, cells are stimulated with an appropriate agonist, such as anti-IgM for B-cell lines.
-
Cell Lysis : Following treatment and stimulation, the cells are harvested and lysed to extract total protein.
-
Protein Quantification : The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting : Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF).
-
Immunoblotting : The membrane is blocked and then incubated with primary antibodies specific for phosphorylated AKT (e.g., pAKT Ser473 or pAKT Thr308) and total AKT. A loading control, such as β-actin, is also probed.
-
Detection : After incubation with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis : The intensity of the pAKT bands is quantified and normalized to total AKT and the loading control to determine the extent of inhibition at different inhibitor concentrations, from which EC50 values can be derived.
In Vivo Tumor Xenograft Model
The in vivo efficacy of PI3Kδ inhibitors in an oncology setting is often evaluated using a tumor xenograft model.
-
Cell Implantation : A human cancer cell line (e.g., SU-DHL-6 B-cell lymphoma) is subcutaneously injected into immunocompromised mice (e.g., SCID mice).
-
Tumor Growth and Randomization : Tumors are allowed to grow to a palpable size. The mice are then randomized into treatment and control groups.
-
Drug Administration : The PI3Kδ inhibitor is administered to the treatment group via a clinically relevant route (e.g., oral gavage) at a specified dose and schedule. The control group receives a vehicle control.
-
Tumor Measurement : Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint : The study is concluded when tumors in the control group reach a predetermined size, or at a set time point. Key efficacy endpoints include tumor growth inhibition and overall survival.
-
Pharmacodynamic Analysis : At the end of the study, tumors may be excised for pharmacodynamic analysis, such as measuring the levels of pAKT to confirm target engagement in vivo.
Mandatory Visualization
Caption: PI3K/AKT/mTOR signaling pathway with the inhibitory action of next-generation PI3Kδ inhibitors.
Caption: A typical experimental workflow for the preclinical evaluation of PI3Kδ inhibitors.
References
- 1. Researchers Realize Characterization of Selective And Potent PI3Kδ Inhibitor (PI3KD- IN-015) for B-Cell Malignances----Chinese Academy of Sciences [english.cas.cn]
- 2. Characterization of selective and potent PI3Kδ inhibitor (PI3KDIN- 015) for B-Cell malignances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Characterization of selective and potent PI3Kδ inhibitor (PI3KD-IN-015) for B-Cell malignances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Zandelisib | PI3K | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. A long-lasting PI3Kδ inhibitor zandelisib forms a water-shielded hydrogen bond with p110δ and demonstrates sustained inhibitory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Seletalisib: Characterization of a Novel, Potent, and Selective Inhibitor of PI3K δ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A long-lasting PI3Kδ inhibitor zandelisib forms a water-shielded hydrogen bond with p110δ and demonstrates sustained inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
Safety Operating Guide
Essential Safety and Handling Guide for F1063-0967 (Carbazole)
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of F1063-0967, identified as Carbazole (CAS No. 86-74-8). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Strict adherence to the recommended personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Glasses/Goggles | Must be worn at all times. Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU). |
| Skin Protection | Chemical-Impermeable Gloves | Wear protective gloves. Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. |
| Body Protection | Protective Clothing | Wear suitable protective clothing to prevent skin contact. |
| Respiratory Protection | Respirator | Where risk assessment shows air-purifying respirators are appropriate use a full-face particle respirator type N100 (US) or type P3 (EN 143) respirator cartridges as a backup to engineering controls. If the respirator is the sole means of protection, use a full-face supplied air respirator. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU). |
Hazard Identification and First Aid
Signal Word: Warning
Hazard Statements:
-
H341: Suspected of causing genetic defects.
-
H351: Suspected of causing cancer.
-
H401: Toxic to aquatic life.
-
H411: Toxic to aquatic life with long lasting effects.
| Exposure Route | First Aid Measures |
| Inhalation | If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician. |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
Operational and Disposal Plans
Handling and Storage:
-
Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed. Keep away from sources of ignition - No smoking. Take measures to prevent the build up of electrostatic charge.
-
Storage: Store in a cool place. Keep container tightly closed in a dry and well-ventilated place.
Spill Management:
-
Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist or gas. Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid breathing dust.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains. Discharge into the environment must be avoided.
-
Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.
Disposal:
-
Offer surplus and non-recyclable solutions to a licensed disposal company. Contact a licensed professional waste disposal service to dispose of this material. Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.
Experimental Protocols
General Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is available and in good condition. Review the Safety Data Sheet (SDS). Ensure a safety shower and eyewash station are readily accessible.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a certified chemical fume hood to minimize inhalation exposure. Use non-sparking tools.
-
Solution Preparation: When dissolving, add the solid this compound to the solvent slowly to avoid splashing.
-
Post-Handling: Thoroughly clean all equipment and the work area after use. Dispose of all contaminated waste and PPE in accordance with institutional and regulatory guidelines. Wash hands thoroughly.
Visual Workflow for Handling this compound
Caption: Logical workflow for the safe handling of this compound from preparation to disposal.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
